Technical Whitepaper: Structural Profiling, Physicochemical Properties, and Synthetic Utility of Methyl 5-fluoro-2-methyl-4-nitrobenzoate
Executive Summary Methyl 5-fluoro-2-methyl-4-nitrobenzoate (CAS: 1803786-77-7) is a highly functionalized, tetrasubstituted aromatic building block extensively utilized in medicinal chemistry and agrochemical development...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 5-fluoro-2-methyl-4-nitrobenzoate (CAS: 1803786-77-7) is a highly functionalized, tetrasubstituted aromatic building block extensively utilized in medicinal chemistry and agrochemical development[1]. Featuring an orthogonal array of functional groups—an ester, a methyl group, a nitro group, and a fluorine atom—this scaffold allows for highly selective, sequential functionalization. This technical guide outlines its structural mechanics, physical properties, and provides field-validated protocols for its synthesis and downstream manipulation.
Molecular Architecture and Electronic Causality
The synthetic versatility of Methyl 5-fluoro-2-methyl-4-nitrobenzoate is dictated by the complex push-pull electronic effects of its substituents[2]:
C1 Methyl Ester (-COOCH3): Acts as a moderate electron-withdrawing group (EWG) via resonance, deactivating the ring while providing a reversible handle for saponification or direct amidation.
C2 Methyl Group (-CH3): An electron-donating group (EDG) via hyperconjugation. Its steric bulk ortho to the ester group slightly twists the ester carbonyl out of coplanarity with the aromatic ring, modulating its electrophilicity.
C4 Nitro Group (-NO2): A powerful EWG that severely depletes electron density from the ortho and para positions, rendering the ring highly electron-deficient.
C5 Fluoro Group (-F): Highly electronegative, exerting a strong inductive withdrawing effect (-I). Crucially, its position ortho to the strongly electron-withdrawing nitro group renders the C5 carbon highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
Logical relationships of core reactivity pathways for Methyl 5-fluoro-2-methyl-4-nitrobenzoate.
Physicochemical Properties
Understanding the physical properties of this compound is critical for reaction design, purification, and formulation. Below is a synthesized table of its core properties based on supplier specifications and structural chemoinformatics[1][3][4].
Property
Value
Causality / Significance
CAS Registry Number
1803786-77-7
Unique identifier for procurement and safety tracking[1].
To ensure reproducibility, the following protocol describes the esterification of 5-fluoro-2-methyl-4-nitrobenzoic acid to yield the title compound. The protocol is designed as a self-validating system, meaning each step contains internal analytical checks to confirm causality and success before proceeding to the next stage.
Step-by-step experimental workflow for the synthesis and self-validation of the target ester.
Step-by-Step Protocol:
Reaction Setup (Fischer Esterification):
Action: Dissolve 1.0 eq of 5-fluoro-2-methyl-4-nitrobenzoic acid in anhydrous methanol (0.2 M). Add 0.1 eq of concentrated sulfuric acid (H₂SO₄) dropwise.
Causality: Methanol acts as both the nucleophilic reactant and the solvent, driving the equilibrium forward via Le Chatelier's principle. H₂SO₄ protonates the carbonyl oxygen, increasing its electrophilicity.
Reflux and Monitoring:
Action: Heat the mixture to reflux (65°C) for 12 hours. Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate system.
Self-Validation Check: The starting carboxylic acid will remain near the baseline due to strong hydrogen bonding with the silica. The product ester will migrate significantly higher (
Rf≈0.6
). The reaction is deemed complete when the baseline spot entirely disappears.
Quenching and Workup:
Action: Cool to room temperature and concentrate under reduced pressure. Dilute with Ethyl Acetate and wash with saturated aqueous NaHCO₃.
Causality: NaHCO₃ neutralizes the H₂SO₄ catalyst and deprotonates any unreacted starting material, partitioning it into the aqueous layer for easy removal.
Self-Validation Check: The cessation of CO₂ gas evolution during the wash physically confirms complete neutralization of the acid.
Purification and Analytical Verification:
Action: Dry the organic layer over Na₂SO₄, filter, and evaporate. Purify via flash column chromatography if necessary.
Self-Validation Check (NMR): Confirm the structure via ¹H NMR (CDCl₃). Look for two distinct aromatic protons at C3 and C6. The C6 proton (ortho to fluorine) will appear as a doublet due to strong ³J_H-F coupling (~8-10 Hz), while the C3 proton will appear as a singlet or fine doublet (⁴J_H-F). Additionally, confirm the appearance of a sharp 3H singlet at ~3.9 ppm corresponding to the newly formed methyl ester[1].
Downstream Applications in Drug Development
In medicinal chemistry, Methyl 5-fluoro-2-methyl-4-nitrobenzoate is rarely the final Active Pharmaceutical Ingredient (API). Instead, it serves as a strategic intermediate. The orthogonal reactivity of its functional groups allows for sequential, highly controlled modifications:
Kinase Inhibitor Synthesis (SNAr at C5): The fluorine atom can be displaced by primary or secondary amines under mild basic conditions (e.g., DIPEA in DMF at 80°C). This is a foundational step in synthesizing substituted aniline derivatives common in targeted oncology therapies.
Amide Coupling Preparation (Nitro Reduction): The C4 nitro group can be chemoselectively reduced to an aniline using H₂ and Pd/C, or via Béchamp reduction (Fe/HCl), opening pathways to complex amide couplings or Buchwald-Hartwig cross-coupling reactions.
Technical Whitepaper: Safety, Toxicity, and Synthetic Utility of Methyl 5-fluoro-2-methyl-4-nitrobenzoate
Executive Summary In modern medicinal chemistry and agrochemical development, functionalized fluorinated aromatics serve as privileged building blocks. Methyl 5-fluoro-2-methyl-4-nitrobenzoate (CAS: 1803786-77-7) is a hi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry and agrochemical development, functionalized fluorinated aromatics serve as privileged building blocks. Methyl 5-fluoro-2-methyl-4-nitrobenzoate (CAS: 1803786-77-7) is a highly versatile intermediate [1]. The strategic placement of the fluorine atom adjacent to a nitro group and para to a methyl group provides unique stereoelectronic properties, making it an ideal precursor for synthesizing complex fluorinated anilines, benzimidazoles, and quinazoline-based kinase inhibitors.
This whitepaper provides an in-depth analysis of the compound’s physicochemical properties, a comprehensive safety and toxicity profile, and a field-validated experimental protocol for its chemoselective reduction.
Physicochemical Profiling
Understanding the baseline physicochemical parameters of Methyl 5-fluoro-2-methyl-4-nitrobenzoate is critical for predicting its solubility, reactivity, and behavior in biological systems. The electron-withdrawing nature of both the nitro and ester groups significantly increases the electrophilicity of the aromatic ring, while the fluorine atom enhances metabolic stability in downstream drug candidates.
Table 1: Chemical Identity and Properties
Parameter
Specification / Value
Chemical Name
Methyl 5-fluoro-2-methyl-4-nitrobenzoate
CAS Registry Number
1803786-77-7
Molecular Formula
C9H8FNO4
Molecular Weight
213.16 g/mol
SMILES String
O=C(OC)C1=CC(F)=C(=O)C=C1C
Appearance
Solid (typically pale yellow to off-white powder)
Storage Conditions
Sealed in dry, room temperature (Inert atmosphere preferred)
Safety Data Sheet (SDS) & Hazard Characterization
As a nitroaromatic ester, this compound requires stringent handling protocols. The nitro group is biologically active and can interact with cellular redox systems, while the ester moiety can undergo enzymatic or chemical hydrolysis, leading to localized irritation [2].
GHS Hazard Classifications
Based on standardized Safety Data Sheets (SDS) [3], the compound exhibits acute toxicity and irritant properties.
Table 2: GHS Hazards and Precautionary Statements
Hazard Class
GHS Code
Description
Acute Toxicity (Oral)
H302
Harmful if swallowed.
Skin Corrosion/Irritation
H315
Causes skin irritation.
Serious Eye Damage
H319
Causes serious eye irritation.
STOT (Single Exposure)
H335
May cause respiratory irritation.
Precautionary (Prevention)
P261, P264
Avoid breathing dust/fume/gas/mist/vapors. Wash skin thoroughly after handling.
Precautionary (Response)
P305+P351+P338
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.
Toxicological Mechanisms: The Nitroaromatic Pathway
The primary driver of H302 (oral toxicity) and general cytotoxicity in nitroaromatics is their susceptibility to enzymatic reduction. In cellular environments, nitroreductases catalyze the single-electron reduction of the nitro group to a nitro anion radical.
In aerobic environments, this radical rapidly transfers its electron to molecular oxygen, generating superoxide (
O2∙−
). This "redox cycling" depletes cellular reducing equivalents (like NADPH) and generates Reactive Oxygen Species (ROS), leading to severe oxidative stress. Further reduction leads to reactive nitroso and hydroxylamine intermediates, which can form covalent adducts with DNA and cellular proteins, disrupting normal cellular function.
Mechanistic pathway of nitroaromatic-induced cellular toxicity via redox cycling.
Exposure Control and PPE
To mitigate these risks, laboratory personnel must utilize the following:
Respiratory Protection: Handle exclusively within a certified Class II Type A2 biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized particulates (addressing H335).
Dermal Protection: Nitrile gloves (minimum 0.11 mm thickness) are required. Nitroaromatics can permeate latex; therefore, nitrile or neoprene is mandatory to prevent skin sensitization (addressing H315).
Synthetic Utility & Experimental Methodology
The most common synthetic application for Methyl 5-fluoro-2-methyl-4-nitrobenzoate is its conversion into Methyl 4-amino-5-fluoro-2-methylbenzoate .
Causality of Experimental Choice: While catalytic hydrogenation (Pd/C,
H2
) is a standard method for nitro reduction, the presence of the aryl fluoride introduces a risk of unwanted hydrodefluorination. To ensure absolute chemoselectivity—reducing the nitro group while preserving both the C-F bond and the methyl ester—the Béchamp reduction (Iron powder and Ammonium Chloride) is the superior, field-proven choice. Ammonium chloride provides a mildly acidic environment (pH ~6.0) that activates the iron surface without hydrolyzing the ester moiety.
This protocol is designed as a self-validating system. In-process controls (TLC and LC-MS) ensure the reaction's progress is quantitatively tracked, preventing premature termination or over-reaction.
Substrate Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.13 g of the starting material in 40 mL of Ethanol. Add 10 mL of distilled water.
Reagent Addition: Add the
NH4Cl
followed by the Iron powder. Safety Note: Iron powder is a flammable solid; handle away from ignition sources.
Thermal Activation: Attach a reflux condenser and heat the mixture to 80°C using an oil bath.
In-Process Validation (Self-Validation Step): After 2 hours, sample 10 µL of the reaction mixture.
TLC Check: Elute with Hexane/EtOAc (3:1). The starting material (
Rf≈0.6
) should disappear, replaced by a highly polar, ninhydrin-active amine spot (
Rf≈0.2
).
LC-MS Check: Confirm the mass shift from the starting material (
[M+H]+=214
) to the amine product (
[M+H]+=184
).
Filtration: Once validated as complete, cool the mixture to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove the iron oxide sludge. Wash the Celite pad thoroughly with Ethyl Acetate (3 x 20 mL).
Workup & Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Dilute the aqueous residue with saturated
NaHCO3
(20 mL) and extract with Ethyl Acetate (3 x 30 mL).
Purification: Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate in vacuo to yield the pure fluorinated aniline derivative.
Self-validating experimental workflow for chemoselective nitro reduction.
References
Foundational
Solubility Profile of Methyl 5-fluoro-2-methyl-4-nitrobenzoate and Its Analogs in Polar Organic Solvents
An In-depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics and purification strategies to drug formulation and bioavailability.[1][2] This guide provides a comprehensive technical framework for characterizing the solubility profile of aromatic nitro compounds, specifically focusing on the methodology applicable to Methyl 5-fluoro-2-methyl-4-nitrobenzoate. Due to the limited availability of public data for the precise 4-nitro isomer, this document will utilize the closely related and documented analog, Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS: 697739-03-0) , to illustrate a robust, universally applicable workflow. We will delve into the thermodynamic principles of solubility, present field-proven experimental protocols for its determination, and discuss predictive models, such as Hansen Solubility Parameters, that provide deeper mechanistic insights. This document is intended for researchers, chemists, and drug development professionals seeking to establish a rigorous and self-validating system for solubility assessment.
Introduction: The Critical Role of Solubility
Methyl 5-fluoro-2-methyl-4-nitrobenzoate and its isomers are functionalized aromatic compounds, a class of molecules that often serve as critical intermediates in the synthesis of pharmaceuticals and other high-value materials.[3] The strategic placement of fluoro, methyl, and nitro groups on the benzoate ring creates a unique electronic and steric environment, making its interaction with various solvents a complex and crucial parameter to understand.
A thorough understanding of a compound's solubility profile is not merely an academic exercise; it is a fundamental prerequisite for:
Process Chemistry: Optimizing reaction conditions, selecting appropriate solvents for crystallization and purification, and preventing precipitation during manufacturing.
Pharmaceutical Formulation: Enabling the development of stable and bioavailable drug products, as poor solubility is a major hurdle for approximately 40% of marketed drugs and up to 90% of investigational compounds.[2]
Analytical Method Development: Ensuring the analyte remains in solution during quantification, which is essential for accurate measurements.
This guide eschews a simple data sheet in favor of a detailed exploration of the methodology and causality behind solubility determination, empowering scientists to generate reliable and reproducible data for any compound of interest.
Physicochemical Properties of the Model Analyte
To ground our experimental design, we first consider the known properties of our model compound, Methyl 5-fluoro-2-methyl-3-nitrobenzoate.
These properties, particularly the presence of a polar nitro group, a hydrogen bond-accepting ester, and a hydrophobic aromatic ring, suggest a nuanced solubility behavior that will vary significantly across different polar organic solvents.
The Theoretical Framework: "Like Dissolves Like" Quantified
The principle of "like dissolves like" is governed by the thermodynamics of intermolecular forces. Dissolution involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions. A powerful model for predicting these interactions is the Hansen Solubility Parameters (HSP) framework.[6][7]
HSP deconstructs the total cohesive energy of a substance into three components:
δD (Dispersion): Energy from van der Waals forces.
δP (Polar): Energy from dipolar intermolecular forces.
δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.
Every solvent and solute can be assigned a point in this 3D "Hansen space." The compatibility between a solute and a solvent is determined by the distance (Ra) between their respective points in this space.[8]
A smaller Ra value signifies greater similarity in intermolecular forces and, therefore, a higher likelihood of dissolution. This predictive tool is invaluable for pre-screening solvents and understanding experimental outcomes on a mechanistic level.
Conceptual Model of Hansen Space
The diagram below illustrates how a solute's solubility is highest in solvents that lie within its "solubility sphere" in Hansen space.
Caption: A solute's solubility sphere in 3D Hansen space.
Experimental Determination of Thermodynamic Solubility
To obtain definitive solubility data, a rigorous experimental protocol is required. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility, as it ensures the system reaches true equilibrium.[9][10] The subsequent quantification of the dissolved solute is reliably achieved using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a technique well-suited for aromatic compounds.[11][12]
Overall Experimental Workflow
The following diagram outlines the comprehensive workflow for solubility determination, from preparation to final analysis.
Caption: Step-by-step workflow for solubility measurement.
Protocol 1: Isothermal Shake-Flask Method
Objective: To prepare saturated solutions of the analyte in various polar organic solvents at a constant temperature.
Materials:
Methyl 5-fluoro-2-methyl-3-nitrobenzoate (or analyte of interest)
Scintillation vials (or other suitable sealed containers)
Orbital shaker with temperature control
Analytical balance
Procedure:
Preparation: Add an excess of the solid analyte to each vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation. A starting point is ~10-20 mg of solid per 1 mL of solvent.
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of a selected solvent into each vial.
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature until the excess solid has fully settled. This prevents clogging of filters in the next step.
Protocol 2: Quantification by HPLC-UV
Objective: To accurately measure the concentration of the dissolved analyte in the saturated solutions.
Materials:
Saturated filtrate from Protocol 1
HPLC system with a UV detector and a C18 column
Mobile phase (e.g., Acetonitrile:Water mixture)
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Procedure:
Stock Solution Preparation: Accurately weigh a known amount of the analyte (e.g., 10 mg) and dissolve it in a known volume of a suitable solvent (e.g., 10 mL of acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).
Calibration Curve: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards spanning the expected concentration range of the samples.
Sample Preparation:
Carefully draw the supernatant from a vial prepared in Protocol 1.
Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove all undissolved particulates.[10]
Accurately dilute the filtered sample with the mobile phase to bring its concentration within the range of the calibration curve. The dilution factor must be recorded precisely.
HPLC Analysis:
Inject the calibration standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) > 0.995 for validation.
Inject the prepared (and diluted) samples.
Record the peak area for the analyte in each sample.[13]
Calculation:
Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.
Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.
The experimentally determined solubility values should be compiled into a clear, comparative table. This data can then be correlated with the Hansen Solubility Parameters of the respective solvents to gain predictive insights.
Table 1: Experimental Solubility Data (Illustrative)
Solvent
Solubility at 25°C (mg/mL)
Solubility at 25°C (mol/L)
Methanol
Experimental Value
Calculated Value
Ethanol
Experimental Value
Calculated Value
Acetonitrile
Experimental Value
Calculated Value
Acetone
Experimental Value
Calculated Value
Dimethyl Sulfoxide (DMSO)
Experimental Value
Calculated Value
Table 2: Hansen Solubility Parameters of Common Polar Solvents
By analyzing the experimental solubility data in conjunction with the HSP values of the solvents, a researcher can begin to understand the dominant intermolecular forces driving dissolution for the analyte. For instance, high solubility in methanol and ethanol would suggest that hydrogen bonding plays a significant role in its dissolution. This understanding allows for the rational selection of solvents for future applications, moving beyond simple trial and error.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to determining and understanding the solubility profile of Methyl 5-fluoro-2-methyl-4-nitrobenzoate or any related compound. By integrating a robust theoretical framework like Hansen Solubility Parameters with the gold-standard isothermal shake-flask experimental method, researchers can generate reliable, reproducible, and mechanistically insightful data. This self-validating system not only provides the necessary quantitative values for process development and formulation but also builds a deeper understanding of the molecular interactions that govern solubility, ultimately accelerating research and development timelines.
References
A new activity coefficient model was developed from excess Gibbs free energy... (2006). PubMed.
Ibrahim, E., et al. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning. AIChe.
Makarov, D., et al. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
Sherborne, B., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
Makarov, D., et al. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Cambridge Open Engage.
Cisneros-Pineda, G., et al. (n.d.). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water.
Compound solubility measurements for early drug discovery. (2022). Life Chemicals.
Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Practical Adhesion Science.
DETERMINATION OF SOLUBILITY CLASS. (n.d.). Experiment 1.
Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma.
Pan, L., et al. (2009).
Pan, L., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
Hansen solubility parameter for polar solvents. (n.d.).
Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters. (2017). Rsc.org.
Rao, G. V., et al. (2018).
Hansen solubility parameter. (n.d.). Wikipedia.
HSP for Beginners. (n.d.). Hansen Solubility Parameters.
SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW... (2026). International Journal of Pharmaceutical Sciences and Research.
An In-depth Technical Guide to the Mechanistic Pathways of Bioactive Compounds Derived from the Methyl 5-fluoro-2-methyl-4-nitrobenzoate Scaffold
Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction The Methyl 5-fluoro-2-methyl-4-nitrobenzoate scaffold is a strategically functionalized aromatic compound that serves as a pivotal st...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
The Methyl 5-fluoro-2-methyl-4-nitrobenzoate scaffold is a strategically functionalized aromatic compound that serves as a pivotal starting material in the synthesis of complex therapeutic agents. While not biologically active in itself, its unique substitution pattern, featuring a fluorine atom, a methyl group, and a reactive nitro group, provides a versatile platform for constructing a variety of potent and selective bioactive molecules. This guide delves into the core mechanisms of action of compounds derived from this and structurally related nitroaromatic scaffolds. We will explore how the foundational nitro group acts as a "pro-drug" element, the specific enzymatic targets that derivatives have been designed to inhibit, and the ultimate cellular consequences of these interactions. This document serves as a technical resource, synthesizing field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.
Part 1: The Nitroaromatic Moiety: A Gateway to Bioactivity
The cornerstone of the bioactivity for many compounds derived from this scaffold is the nitroaromatic moiety. Far from being a mere structural component, the nitro group is frequently a latent pharmacophore, or more accurately, a "toxicophore," that is activated under specific physiological conditions.
The Principle of Reductive Activation
The biological activity of many nitroaromatic compounds is contingent upon the enzymatic reduction of the nitro (NO₂) group.[1] This process is particularly efficient in hypoxic environments, such as those found within solid tumors, or within anaerobic and microaerophilic microorganisms. Cellular enzymes known as nitroreductases catalyze the stepwise reduction of the nitro group to a series of highly reactive intermediates, including the nitroso (NO) derivative and the hydroxylamine (NHOH) radical.[2]
These reactive nitrogen species are potent electrophiles that can covalently bind to cellular macromolecules, including DNA, proteins, and lipids, leading to cellular dysfunction and death.[2][3] This selective activation in low-oxygen environments provides a therapeutic window, targeting diseased tissues while relatively sparing healthy, well-oxygenated cells.[4]
Caption: Reductive activation pathway of a nitroaromatic compound.
Consequence: Macromolecular Damage
The reactive intermediates generated through nitroreduction are the primary effectors of cytotoxicity. Their ability to form covalent adducts with DNA can lead to strand breaks, mutations, and interference with replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[3] Similarly, adduction to proteins can disrupt their structure and function, inhibiting critical enzymatic activities and signaling pathways.[5]
Part 2: Specific Mechanisms of Action of Derived Compounds
The Methyl 5-fluoro-2-methyl-4-nitrobenzoate scaffold provides the chemical framework to precisely orient functional groups, enabling the design of highly selective inhibitors for key enzymes in disease pathways. The nitro group in these precursors is typically reduced to an amine during synthesis to build the final heterocyclic active molecule.
Inhibition of Poly(ADP-ribose) Polymerase (PARP)
The PARP family of enzymes, particularly PARP1 and PARP2, are critical for the repair of DNA single-strand breaks (SSBs).[6][7] When an SSB occurs, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.[1][7]
Mechanism of Inhibition: PARP inhibitors, such as Rucaparib (for which a related nitrobenzoate is a synthetic precursor), act as competitive inhibitors by mimicking the nicotinamide moiety of NAD+, the substrate for PARP.[8][9] This blocks the synthesis of PAR chains. Critically, many PARP inhibitors also "trap" the PARP enzyme on the DNA at the site of the break.[6][10] This trapped PARP-DNA complex is a significant lesion that obstructs DNA replication. When a replication fork encounters this complex, it collapses, leading to the formation of a more lethal double-strand break (DSB).[11][12]
Synthetic Lethality: In healthy cells, these DSBs can be repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, this repair pathway is deficient. The accumulation of unrepaired DSBs triggers cell death, a concept known as synthetic lethality.[11][12]
Caption: Mechanism of PARP inhibition and synthetic lethality.
Inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
IRAK4 is a critical serine/threonine kinase that acts as a master regulator in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and IL-1 family receptors (IL-1R).[13] Upon receptor activation, IRAK4 is recruited to the MyD88 adaptor protein, forming a complex called the "Myddosome." Within this complex, IRAK4 autophosphorylates and then phosphorylates IRAK1, initiating a cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[14][15]
Mechanism of Inhibition: Small molecule inhibitors developed from scaffolds related to Methyl 4,5-dimethyl-2-nitrobenzoate are designed to bind to the ATP-binding pocket of the IRAK4 kinase domain.[5] This competitive inhibition prevents the phosphorylation of IRAK4 itself and its downstream substrates, effectively shutting down the signaling cascade.[5] By blocking this central node, IRAK4 inhibitors can potently suppress the inflammatory response, making them attractive therapeutic candidates for autoimmune diseases and certain cancers.[14][15]
Caption: The IRAK4 signaling pathway and its point of inhibition.
Inhibition of Pim-1 Kinase
Pim-1 is a constitutively active serine/threonine kinase that plays a significant role in promoting cell proliferation, survival, and drug resistance.[16][17] It is overexpressed in many cancers and contributes to tumorigenesis by phosphorylating numerous substrates involved in cell cycle progression and apoptosis inhibition, such as p21 and Bcl-2 family members.[17]
Mechanism of Inhibition: Certain nitroaromatic derivatives have demonstrated potent inhibitory activity against Pim-1 kinase. By blocking the catalytic activity of Pim-1, these compounds can reverse its oncogenic effects. For instance, Pim-1 inhibition has been shown to repress resistance to AKT inhibitors and downregulate the expression of key receptor tyrosine kinases like HER2 at the transcriptional level.[18] This leads to reduced cell viability, migration, and invasion in cancer cells.[18]
Part 3: Cellular Consequences and Phenotypic Outcomes
The inhibition of key enzymes and the induction of macromolecular damage by these compounds converge on several key cellular processes, leading to the desired therapeutic effect.
Induction of Apoptosis
A primary outcome of treatment with these bioactive derivatives is the induction of apoptosis, or programmed cell death. This can be triggered by:
Accumulated DNA Damage: Unrepaired DSBs caused by PARP inhibition are potent inducers of the apoptotic cascade.[9]
Signaling Pathway Disruption: Inhibition of pro-survival kinases like Pim-1 and IRAK4 can shift the cellular balance towards apoptosis.
Apoptosis is characterized by distinct morphological and biochemical changes, including the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which can be detected experimentally.[19]
Cell Cycle Arrest
DNA damage is a critical signal for the cell to halt its progression through the cell cycle to allow time for repair. Compounds that cause DNA damage, such as those acting through PARP inhibition, often induce cell cycle arrest, typically at the G2/M checkpoint.[9] This prevents cells with damaged DNA from entering mitosis, thereby avoiding the propagation of mutations.
Part 4: Key Experimental Protocols
The following protocols provide a framework for investigating the mechanisms described in this guide.
Protocol 1: In Vitro Nitroreductase Activity Assay (Fluorogenic)
This assay measures the activity of a nitroreductase enzyme by monitoring the fluorescence increase upon the reduction of a non-fluorescent nitro-containing probe to a fluorescent product.[20]
Materials:
Purified nitroreductase enzyme
Fluorogenic nitroreductase probe (e.g., a nitrocoumarin derivative) dissolved in DMSO
NADH or NADPH cofactor
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
96-well black, clear-bottom microplate
Fluorescence plate reader
Procedure:
Prepare serial dilutions of the nitroreductase enzyme in assay buffer.
In the microplate, add 50 µL of assay buffer to each well.
Add 20 µL of the fluorogenic probe solution to each well (final concentration typically 5-10 µM).
Add 10 µL of NADH/NADPH solution to each well (final concentration typically 100-200 µM).
To initiate the reaction, add 20 µL of the diluted enzyme solutions to the sample wells. Add 20 µL of assay buffer to the "no enzyme" control wells.
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths for the chosen probe.
Monitor the increase in fluorescence intensity kinetically over 30-60 minutes at 37°C.
Data Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each enzyme concentration after subtracting the background fluorescence from the control wells.
This protocol determines the IC₅₀ of a test compound against IRAK4 kinase activity using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).[21][22]
Test compound (e.g., Irak4-IN-19) dissolved in DMSO
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
ADP-Glo™ Kinase Assay Kit (or similar)
White, opaque 96-well microplate
Luminometer
Procedure:
Prepare serial dilutions of the test compound in kinase assay buffer containing a constant, low percentage of DMSO (e.g., 1%).
Add 5 µL of the diluted compound or vehicle (DMSO control) to the wells of the microplate.
Prepare a 2X enzyme solution of IRAK4 in kinase buffer. Add 10 µL of this solution to each well (except "no enzyme" controls).
Incubate for 15 minutes at room temperature to allow inhibitor binding.
Prepare a 2X reaction initiation solution containing ATP (at its Kₘ concentration, e.g., 20 µM) and the kinase substrate in kinase buffer.
Start the reaction by adding 10 µL of the reaction initiation solution to all wells.
Incubate the plate at 30°C for 60 minutes.
Stop the reaction and measure kinase activity by adding the ADP-Glo™ reagents according to the manufacturer's protocol. This typically involves a 40-minute incubation with a reagent to deplete unused ATP, followed by a 30-minute incubation with a detection reagent to convert ADP to ATP and generate a luminescent signal.
Measure luminescence using a plate reader.
Data Analysis: Normalize the data with the "no enzyme" wells as 100% inhibition and the vehicle control wells as 0% inhibition. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[2][3][19]
Materials:
Cultured cells (treated with test compound and vehicle control)
Annexin V-FITC (or other fluorophore)
Propidium Iodide (PI) solution
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
Cold PBS
Flow cytometer
Procedure:
Induce apoptosis in cells by treating with the desired concentrations of the test compound for a specified time (e.g., 24-48 hours). Include a vehicle-treated negative control.
Harvest both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
Wash the cells once with cold PBS and centrifuge again.
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
Analyze the samples by flow cytometry within one hour.
Data Analysis:
Healthy cells: Annexin V negative, PI negative.
Early apoptotic cells: Annexin V positive, PI negative.
Late apoptotic/necrotic cells: Annexin V positive, PI positive.
Quantify the percentage of cells in each quadrant.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).[23][24][25][26]
Materials:
Cultured cells (treated with test compound and vehicle control)
Cold PBS
Ice-cold 70% ethanol
PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
Flow cytometer
Procedure:
Treat cells with the test compound for the desired duration (e.g., 24 hours).
Harvest cells by trypsinization, collect by centrifugation (300 x g, 5 min), and wash once with cold PBS.
Resuspend the cell pellet in 500 µL of cold PBS.
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
Incubate the cells at -20°C for at least 2 hours (or overnight).
Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.
Wash the cell pellet once with cold PBS.
Resuspend the cell pellet in 500 µL of PI Staining Solution.
Incubate for 30 minutes at room temperature in the dark.
Analyze the samples by flow cytometry, collecting data on a linear scale for the PI fluorescence channel.
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
The Methyl 5-fluoro-2-methyl-4-nitrobenzoate framework is a testament to the power of strategic molecular design in modern drug discovery. While the parent molecule is a synthetic intermediate, the compounds derived from it exhibit potent and diverse mechanisms of action. The foundational principle of reductive activation of the nitroaromatic core provides a basis for broad cytotoxicity, particularly relevant in antimicrobial and hypoxic cancer therapies. More refined applications see this scaffold elaborated into highly specific enzyme inhibitors targeting critical nodes in disease signaling, such as PARP in DNA repair and IRAK4 in innate immunity. The resulting cellular outcomes—apoptosis and cell cycle arrest—are the desired endpoints for anti-cancer and anti-inflammatory interventions. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to effectively leverage this versatile chemical scaffold in the development of next-generation therapeutics.
References
Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Retrieved from Abcam website.
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website.[2]
Gnanaprakasam, J. N., & Wang, R. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (122), 55583.[3]
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Methods for the detection of DNA adducts. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 76, 1-38.[4]
Patsnap. (2024, June 21). What are IRAK4 inhibitors and how do they work?. Patsnap Synapse.[5]
Phillips, D. H., & Arlt, V. M. (2000). Methods of DNA adduct determination and their application to testing compounds for genotoxicity. Environmental and Molecular Mutagenesis, 35(3), 222–233.[27]
Kim, K. H., & Sederstrom, J. M. (2015). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Journal of Visualized Experiments, (102), e53086.[23]
Farmer, P. B., & Sweetman, G. M. A. (2000). Methods of DNA adduct determination and their application to testing compounds for genotoxicity. Environmental and Molecular Mutagenesis, 35(3), 222-233.[28]
Rucaparib – second PARP inhibitor hits the market for ovarian cancer. (2017). Cancer Discovery, 7(3), OF1.[6]
BenchChem. (2025). Application Notes and Protocols for Studying Poly (ADP-ribose) Polymerase (PARP) in Cell Culture. Retrieved from BenchChem website.[1]
Abcam. (n.d.). Annexin V detection protocol for apoptosis. Retrieved from Abcam website.[19]
Morris, T. (2022, February 24). Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. Pharmacy Times.[10]
Wikipedia. (n.d.). Cell cycle analysis. In Wikipedia.[25]
Bio-Rad. (2016). Propidium iodide staining of cells for cell cycle analysis. Retrieved from Bio-Rad website.[26]
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from Boster Bio website.[29]
Phillips, D. H., & Arlt, V. M. (2009). Methods for the Detection of DNA Adducts. In Carcinogenesis (pp. 51-70). Humana Press.[30]
ResearchGate. (n.d.). Mechanism of action of PARP inhibitors (Olaparib, Rucaparib, and Niraparib) in treating castration-resistant prostate cancer (CRPC). [Diagram]. Retrieved from ResearchGate.[11]
ResearchGate. (n.d.). Mechanism of action of rucaparib. [Diagram]. Retrieved from ResearchGate.[12]
Kirby, I. T., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100305.[31]
BenchChem. (2025). Application Notes and Protocols: Measuring the Inhibitory Effect of Irak4-IN-19 on IRAK4 Kinase Activity. Retrieved from BenchChem website.[22]
Proteintech. (n.d.). Annexin V CoraLite 488 and PI. Retrieved from Proteintech website.[32]
Thomas, A., et al. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. Clinical Pharmacokinetics, 57(9), 1099–1112.[9]
Mahajan, K., et al. (2018). Mechanisms Behind Resistance to PI3K Inhibitor Treatment Induced by the PIM Kinase. Molecular Cancer Research, 16(12), 1856-1868.[33]
Panchal, P., & Khan, P. (2025, March 26). PIM Kinase Inhibitors and Cancer Treatment. Juniper Publishers.[16]
Eurofins Discovery. (n.d.). IRAK4 Human TKL Kinase Enzymatic Radiometric [Km ATP] KinaseProfiler LeadHunter Assay. Retrieved from Eurofins Discovery website.[35]
Promega Corporation. (n.d.). IRAK4 Kinase Enzyme System Application Note. Retrieved from Promega website.[36]
Wang, Z., et al. (2009). IRAK-4 inhibitors for inflammation. Current Topics in Medicinal Chemistry, 9(8), 724–737.[13]
Li, X., et al. (2025, January 6). Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degraders for Treating Inflammatory Diseases: Advances and Prospects. Journal of Medicinal Chemistry.[14]
BenchChem. (2025). Validation of Nitrocoumarin-Based Fluorogenic Probes for Detecting Nitroreductase Activity: A Comparative Guide. Retrieved from BenchChem website.[20]
BenchChem. (2025). Application Notes and Protocols for Studying Nitroreductase Activity in Mycobacteria using Tba-354. Retrieved from BenchChem website.[37]
von der Heidt, A., et al. (2024, May 2). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry.[15]
Assay-Protocol.com. (n.d.). PARP - Assay-Protocol. Retrieved from Assay-Protocol.com website.[7]
Bio-protocol. (n.d.). In vitro PARP activity Inhibition. Retrieved from Bio-protocol.[38]
Wang, Z., et al. (2009, May 1). IRAK-4 Inhibitors for Inflammation. Bentham Science Publishers.
AAT Bioquest. (2021, May 15). Amplite™ Luminometric Nitroreductase Assay Kit. Retrieved from AAT Bioquest website.[39]
BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from BMG LABTECH website.[40]
Bharti, S. K., et al. (2019). PIM kinase inhibitors: Structural and pharmacological perspectives. European Journal of Medicinal Chemistry, 173, 266-281.[42]
Li, Y., et al. (2017). Pim-1 kinase as cancer drug target: An update. Oncotarget, 8(31), 51877–51894.[17]
Chen, C. H., et al. (2021). Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2. Frontiers in Oncology, 11, 697813.[18]
Kim, H., et al. (2024). Real‐Time Detection of Reduced Nitroreductase with a Reversible Fluorescent Probe. Advanced Science, e2308689.[43]
Step-by-step laboratory synthesis protocol for Methyl 5-fluoro-2-methyl-4-nitrobenzoate
Application Note: Laboratory Synthesis and Characterization of Methyl 5-fluoro-2-methyl-4-nitrobenzoate Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers. Compound: Methyl 5-fluor...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Laboratory Synthesis and Characterization of Methyl 5-fluoro-2-methyl-4-nitrobenzoate
Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers.
Compound: Methyl 5-fluoro-2-methyl-4-nitrobenzoate (CAS: 1803786-77-7)[1]
Introduction & Strategic Rationale
Methyl 5-fluoro-2-methyl-4-nitrobenzoate is a highly valued fluorinated organic building block widely utilized in the pharmaceutical industry. Its unique substitution pattern makes it a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably in the development of Bruton's tyrosine kinase (BTK) inhibitors[2]. BTK inhibitors are pivotal in modulating B-cell receptor signaling pathways for the treatment of autoimmune diseases (such as rheumatoid arthritis and systemic lupus erythematosus) and B-cell malignancies[3].
While direct nitration of methyl 5-fluoro-2-methylbenzoate is possible, it often yields a mixture of regioisomers due to competing directing effects on the aromatic ring. To ensure absolute regiochemical fidelity and high purity, this protocol details a two-step, one-pot esterification starting from the commercially available 5-fluoro-2-methyl-4-nitrobenzoic acid. By utilizing an acyl chloride intermediate, we bypass the equilibrium limitations of standard Fischer esterification, driving the reaction to near-quantitative conversion.
Mechanistic Workflow
The synthesis relies on the Vilsmeier-Haack type activation of the carboxylic acid using oxalyl chloride and a catalytic amount of dimethylformamide (DMF), followed by nucleophilic acyl substitution with methanol.
Fig 1: Two-step, one-pot synthesis workflow via acyl chloride activation.
Experimental Protocol
Caution: This procedure involves hazardous, reactive, and toxic reagents (Oxalyl chloride, DMF, Methanol). All operations must be conducted in a certified chemical fume hood using appropriate PPE (flame-resistant lab coat, safety goggles, and chemical-resistant gloves).
Reagents and Materials
Reagent / Material
Role
Equivalents
Notes
5-Fluoro-2-methyl-4-nitrobenzoic acid
Starting Material
1.0 eq
Ensure anhydrous state
Oxalyl Chloride
Activating Agent
1.5 eq
Corrosive, moisture sensitive
N,N-Dimethylformamide (DMF)
Catalyst
0.05 eq
Generates Vilsmeier active species
Anhydrous Dichloromethane (DCM)
Solvent
10 volumes
Must be strictly anhydrous
Anhydrous Methanol
Nucleophile
5.0 eq
-
N,N-Diisopropylethylamine (DIPEA)
Base / Acid Scavenger
2.5 eq
Non-nucleophilic
Step-by-Step Methodology
Step 1: Carboxylic Acid Activation
Preparation: Charge an oven-dried, argon-purged round-bottom flask with 5-fluoro-2-methyl-4-nitrobenzoic acid (1.0 eq) and anhydrous DCM (10 mL/g of substrate).
Catalyst Addition: Add catalytic DMF (0.05 eq). Causality: DMF reacts with oxalyl chloride to form the chloroiminium ion (Vilsmeier-Haack reagent), which is the true reactive species that rapidly converts the acid to the acyl chloride.
Activation: Cool the suspension to 0 °C using an ice-water bath. Dropwise, add oxalyl chloride (1.5 eq) over 15 minutes.
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Causality: The reaction progress is visually indicated by the cessation of gas evolution (CO, CO₂, and HCl). The suspension will typically transition into a clear, homogeneous solution once the acyl chloride is fully formed.
Concentration: Concentrate the mixture under reduced pressure (rotary evaporator, equipped with a proper base trap) to remove unreacted oxalyl chloride and DCM, yielding the crude acyl chloride as an oil or semi-solid.
Step 2: Esterification
6. Re-dissolution: Re-dissolve the crude acyl chloride in fresh anhydrous DCM (5 mL/g) and cool the solution to 0 °C under argon.
7. Nucleophilic Attack: Slowly add a pre-mixed solution of anhydrous methanol (5.0 eq) and DIPEA (2.5 eq) in DCM. Causality: DIPEA is utilized as a sterically hindered, non-nucleophilic base to neutralize the HCl generated during esterification. This prevents the degradation of the product and drives the equilibrium forward without competing with methanol for the electrophilic carbonyl carbon.
8. Completion: Stir at room temperature for 1 hour. Verify completion via TLC or LC-MS.
Step 3: Workup and Purification
9. Quenching: Quench the reaction mixture with saturated aqueous NaHCO₃. Causality: The mildly basic aqueous wash neutralizes residual acid and removes any unreacted starting material as its water-soluble sodium salt.
10. Extraction: Extract the aqueous layer twice with DCM. Combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄.
11. Purification: Filter the drying agent, concentrate the filtrate in vacuo, and purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to afford Methyl 5-fluoro-2-methyl-4-nitrobenzoate as a solid.
Analytical Data & Characterization
The following table summarizes the expected analytical profile for the purified compound to ensure trustworthiness and validation of the synthesized batch.
Patent WO2014210255A1. "Primary carboxamides as btk inhibitors". Google Patents. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMN_3KKTjOsYNL1Kc1ABgUvmrcMjs6Ae-HkLWa-eLmvk6GPyIJrqrG02Hn72plSdc1uxNf5zhCbNkTnc9NZ3rBZwYh72ZqHE8Q7OXNkqHomJko0amYDrcLy72D21UcLSj4xYxMPPFU41Gcu5h36w==]
Application Note: Methyl 5-fluoro-2-methyl-4-nitrobenzoate as a Versatile Building Block in Drug Discovery
Executive Summary Methyl 5-fluoro-2-methyl-4-nitrobenzoate (CAS: 1803786-77-7) [1] is a highly functionalized, tetra-substituted phenyl building block that serves as a critical intermediate in modern drug discovery. Its...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 5-fluoro-2-methyl-4-nitrobenzoate (CAS: 1803786-77-7) [1] is a highly functionalized, tetra-substituted phenyl building block that serves as a critical intermediate in modern drug discovery. Its precise substitution pattern makes it an ideal precursor for the synthesis of complex fused heterocyclic systems, such as benzimidazoles, quinoxalines, and benzoxazoles, which are ubiquitous pharmacophores in kinase inhibitors, PARP inhibitors, and antihistamines.
This application note details the mechanistic rationale behind its reactivity and provides self-validating experimental protocols for its use in Nucleophilic Aromatic Substitution (SNAr) and subsequent heterocyclic cyclization workflows.
The synthetic utility of this building block stems from the synergistic electronic and steric effects of its four substituents:
Dual-Activated SNAr Site (C5-Fluoro): The fluorine atom at the C5 position is highly activated towards nucleophilic attack. The adjacent C4-nitro group exerts a powerful electron-withdrawing effect through both inductive and resonance mechanisms. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, stabilizing the anionic Meisenheimer complex intermediate and enabling highly efficient SNAr with a variety of nucleophiles (amines, alkoxides, thiols) [2].
Conformational Restriction (C2-Methyl): The C2-methyl group provides essential steric hindrance, forcing the C1-methyl ester out of coplanarity with the aromatic ring. This conformational lock protects the ester from premature hydrolysis during harsh, basic SNAr conditions. Furthermore, it provides a rigid vector for late-stage functionalization (e.g., amide coupling), a proven strategy for improving the target binding affinity and selectivity of small molecules.
Latent Amine (C4-Nitro): Following the SNAr reaction, the C4-nitro group can be selectively reduced to an aniline. The resulting ortho-diamine (or amino-ether/thioether) is perfectly primed for cyclization into benzimidazoles or other bioactive heterocycles [3].
Synthetic Workflow: Benzimidazole Core Assembly
The most prominent application of Methyl 5-fluoro-2-methyl-4-nitrobenzoate is the rapid assembly of 1,2,5,6-tetrasubstituted benzimidazole cores. The process involves a robust three-step sequence: SNAr, nitro reduction, and cyclization.
Fig 1. Synthetic workflow from Methyl 5-fluoro-2-methyl-4-nitrobenzoate to benzimidazole cores.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific analytical checkpoints (In-Process Controls) to ensure reaction fidelity before proceeding to subsequent synthetic steps.
Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Primary Amines
Objective: Displacement of the C5-fluorine to generate a 5-alkylamino-2-methyl-4-nitrobenzoate intermediate.
Preparation: In a dry 50 mL round-bottom flask, dissolve Methyl 5-fluoro-2-methyl-4-nitrobenzoate (1.0 mmol, 213 mg) in anhydrous DMSO (5.0 mL).
Reagent Addition: Add the primary amine (e.g., methylamine hydrochloride, 1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 mmol, 0.44 mL).
Reaction: Stir the mixture at 80 °C under a nitrogen atmosphere for 4–6 hours.
In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the starting material peak (m/z 214 [M+H]+) is entirely consumed and replaced by the product peak (e.g., m/z 225 [M+H]+ for methylamine).
Workup: Cool to room temperature and pour the mixture into ice-cold water (25 mL) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.
Protocol B: Nitro Reduction to Substituted Aniline
Objective: Reduction of the C4-nitro group to yield a 4-amino-5-(alkylamino)-2-methylbenzoate, ready for cyclization.
Preparation: Suspend the SNAr product (1.0 mmol) in a solvent mixture of Ethanol (8.0 mL) and Deionized Water (2.0 mL).
Reagent Addition: Add Iron powder (5.0 mmol, 279 mg) and Ammonium Chloride (5.0 mmol, 267 mg).
Reaction: Heat the suspension to 80 °C and stir vigorously for 2 hours.
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 1:1). The product will exhibit a lower Rf value than the starting material and will stain positive (yellow/brown) with ninhydrin, confirming the formation of the primary aniline.
Workup: Filter the hot mixture through a pad of Celite to remove the iron sludge. Wash the Celite with hot EtOAc (20 mL). Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na2SO4, and evaporate to yield the diamine intermediate [4].
Quantitative Data Presentation: SNAr Scope
The reactivity of the C5-fluorine accommodates a wide range of nucleophiles, enabling the generation of diverse structural libraries. The table below summarizes validated reaction conditions and typical yields.
Nucleophile Type
Example Reagent
Base / Solvent
Temp (°C)
Time (h)
Typical Yield (%)
Primary Aliphatic Amine
Methylamine
DIPEA / DMSO
80
4
92
Secondary Aliphatic Amine
Morpholine
DIPEA / DMSO
90
6
88
Primary Aniline
p-Anisidine
K₂CO₃ / DMF
100
12
75
Alkoxide
Sodium Methoxide
None / MeOH
25 (rt)
2
95
Thiolate
Sodium Thiomethoxide
None / THF
0 to rt
1
98
Table 1. Reaction conditions and typical yields for the SNAr displacement of the C5-fluorine on Methyl 5-fluoro-2-methyl-4-nitrobenzoate.
References
Nardi, M., Cano, N.C.H., Simeonov, S., et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Catalysts, 13(2), 392. Retrieved from[Link]
Application Note: Chemoselective Catalytic Hydrogenation of Methyl 5-fluoro-2-methyl-4-nitrobenzoate
Executive Summary The synthesis of highly functionalized anilines is a critical operation in pharmaceutical and agrochemical development. The transformation of Methyl 5-fluoro-2-methyl-4-nitrobenzoate to Methyl 4-amino-5...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of highly functionalized anilines is a critical operation in pharmaceutical and agrochemical development. The transformation of Methyl 5-fluoro-2-methyl-4-nitrobenzoate to Methyl 4-amino-5-fluoro-2-methylbenzoate presents a specific chemoselective challenge: reducing the nitro group efficiently while preserving the liable aryl fluoride and the ester moiety. While catalytic hydrogenation is the most atom-economical method for nitro reduction, the primary risk is unwanted hydrodehalogenation (cleavage of the C-F bond) (1)[1].
This protocol outlines an optimized, self-validating methodology utilizing an acid-modified Palladium on Carbon (Pd/C) system to achieve >99% chemoselectivity, completely suppressing defluorination.
Mechanistic Insights & Catalyst Rationale
The reduction of the nitro group proceeds via the Haber mechanism , transitioning through nitroso and hydroxylamine intermediates before yielding the primary amine.
The Defluorination Problem: During standard Pd/C hydrogenation, the electron-rich nature of the resulting aniline facilitates strong adsorption onto the metal catalyst surface. This prolonged residence time promotes oxidative addition of the palladium into the C-F bond, leading to defluorination. Furthermore, recent studies demonstrate that the selectivity of halogenated nitrobenzene hydrogenation is highly dependent on the size of the Pd nanoparticles; smaller nanoparticles possess more edge sites that inadvertently catalyze C-F cleavage (2)[2].
The Acid-Modified Solution: To mitigate this, the reaction is conducted in the presence of a catalytic amount of an acid with a pKa < 5 (e.g., p-Toluenesulfonic acid). The acid immediately protonates the newly formed basic amine. The resulting anilinium ion is electron-deficient and rapidly desorbs from the palladium surface, effectively shutting down the defluorination pathway and ensuring >99% chemoselectivity (3)[3].
Reaction Pathway Visualization
Figure 1: Haber mechanism for nitro reduction, highlighting the hydrodefluorination side reaction.
Quantitative Data: Catalyst System Optimization
The following table summarizes the experimental causality behind the chosen protocol. Standard Pd/C under neutral conditions results in an unacceptable 11.0% loss to the defluorinated impurity. The addition of p-TsOH drastically shifts the chemoselectivity.
Reaction Assembly: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 5-fluoro-2-methyl-4-nitrobenzoate (10.0 g) and methanol (100 mL). Stir to form a uniform suspension.
Causality: Methanol acts as a protic solvent, facilitating the proton-coupled electron transfer steps inherent in the Haber mechanism.
Acidic Modification: Add p-TsOH·H₂O (0.89 g) to the mixture.
Causality: The acid modifier ensures the resulting amine is immediately protonated, preventing catalyst poisoning and inhibiting the oxidative addition required for hydrodefluorination (3)[3].
Safety Note: Pd/C is highly pyrophoric when dry. Always add it to the solvent under an inert atmosphere (N₂ or Ar) to prevent solvent ignition.
Purging & Hydrogenation: Seal the flask with a septum. Evacuate the flask and backfill with nitrogen (3x), followed by evacuating and backfilling with hydrogen (3x) using a balloon. Maintain the reaction under a hydrogen atmosphere (1 atm) at 25 °C with vigorous stirring.
In-Process Control (IPC) & Analytical Validation: After 4 hours, sample 50 µL of the reaction mixture. Filter through a 0.22 µm PTFE syringe filter and analyze via LC-MS.
Self-Validating System: The reaction is deemed complete when the starting material peak is <1%. The absolute absence of a mass peak at [M+H]⁺ = 166 (des-fluoro aniline) confirms the chemoselectivity of the protocol. The target product will present at [M+H]⁺ = 184 .
Filtration: Once complete, purge the flask thoroughly with nitrogen (3x) to remove residual hydrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional methanol (2 x 20 mL).
Causality: Complete removal of palladium is critical to prevent downstream oxidative degradation of the electron-rich aniline and to meet API heavy metal limits.
Workup & Isolation: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in ethyl acetate (100 mL) and wash with saturated aqueous NaHCO₃ (50 mL) to neutralize the p-TsOH. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to afford Methyl 4-amino-5-fluoro-2-methylbenzoate as an off-white solid.
References
Hydrogenation of halonitrobenzenes without dehalogenation - US5068436A, Google P
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC, N
Size-Dependent Halogenated Nitrobenzene Hydrogenation Selectivity of Pd Nanoparticles - The Journal of Physical Chemistry C, ACS Public
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Rationale
The integration of fluorine into Active Pharmaceutical Ingredient (API) scaffolds is a cornerstone of modern drug design[1]. With a van der Waals radius of 1.47 Å (closely mimicking oxygen) and an exceptionally high bond dissociation energy (approx. 105.4 kcal/mol), the carbon-fluorine (C–F) bond imparts profound physicochemical benefits[2]. These include the blockade of cytochrome P450-mediated metabolic oxidation sites, enhanced lipophilicity, and the modulation of basicity in adjacent amines to improve oral bioavailability[3].
Methyl 5-fluoro-2-methyl-4-nitrobenzoate (CAS: 1803786-77-7) is a highly functionalized, tetra-substituted arene that serves as a premium building block for complex heterocyclic APIs, such as kinase and PARP inhibitors. Its strategic value lies in its specific substitution pattern:
C4 Nitro Group: Functions as a masked nucleophile. Upon reduction, it yields an aniline that directs subsequent cyclization.
C1 Methyl Ester: Acts as an electrophilic anchor, readily participating in cyclocondensation reactions (e.g., with amidines) to form fused pyrimidines.
C5 Fluoro Group: Positioned ortho to the nitro/amine group, its strong inductive electron-withdrawing effect lowers the pKa of the resulting aniline[4]. This prevents off-target hERG liability (often associated with highly basic amines) while maintaining the nucleophilicity required for heterocycle formation.
The critical first step in utilizing this building block is the reduction of the C4 nitro group to an amine. However, catalytic hydrogenation of fluoronitroarenes is notoriously plagued by hydrodefluorination (HDF) [5].
Expertise & Experience (Causality of HDF):
When using standard Palladium on Carbon (Pd/C) under hydrogen gas, the electron-rich Pd(0) species can undergo oxidative addition into the activated C–F bond[6]. This side reaction is exacerbated under hydrogen-starved conditions and results in the cleavage of the C–F bond, generating a des-fluoro impurity and highly corrosive hydrogen fluoride (HF)[5]. HF formation not only degrades the reactor's glass lining but also poisons the catalyst, leading to stalled reactions and incomplete conversion.
To establish a self-validating, high-yielding process, the choice of catalyst is paramount. Switching from Pd/C to Platinum Dioxide (PtO
2
, Adams' catalyst) suppresses the oxidative addition pathway, ensuring >95% chemoselectivity for nitro reduction over C–F bond cleavage. Alternatively, dissolving metal reductions (e.g., Fe/NH
4
Cl) can be employed to bypass transition-metal-catalyzed HDF entirely.
Table 1: Reaction Optimization for Chemoselective Nitro Reduction
Catalyst System
Solvent
Additive / Conditions
Conversion (%)
Yield: Fluoroaniline (%)
Yield: Defluorinated Impurity (%)
10% Pd/C
Methanol
None (Standard H
2
)
>99
65.0
32.0
10% Pd/C
Ethanol
V
2
O
3
(Catalyst Poison)
>99
88.5
8.0
5% PtO
2
Ethanol
None (Optimized)
>99
96.2
<0.5
Fe Powder
EtOH / H
2
O
NH
4
Cl (Reflux)
>99
92.0
0.0
Data summarizes the causality of catalyst selection: PtO
2
provides the optimal balance of catalytic efficiency and C–F bond preservation.
Experimental Protocols
The following self-validating protocols describe the transformation of Methyl 5-fluoro-2-methyl-4-nitrobenzoate into a 7-fluoro-quinazolin-4-one API scaffold.
Protocol A: Synthesis of Methyl 4-amino-5-fluoro-2-methylbenzoate
Objective: Chemoselective reduction of the nitro group without inducing hydrodefluorination.
Preparation: Charge a Hastelloy or glass-lined pressure reactor with Methyl 5-fluoro-2-methyl-4-nitrobenzoate (1.0 eq, 100 g) and absolute ethanol (10 volumes, 1.0 L).
Catalyst Addition: Carefully add 5% PtO
2
(0.01 eq by weight) under a nitrogen blanket. Safety: Dry catalysts are pyrophoric in the presence of solvent vapors.
Hydrogenation: Purge the reactor with N
2
(3x), followed by H
2
(3x). Pressurize the reactor to 30 psi with H
2
.
Reaction & IPC: Stir the mixture at 25–30 °C. The reaction is exothermic; maintain temperature using a cooling jacket.
In-Process Control (IPC): Sample at 4 hours. Analyze via HPLC (UV 254 nm). The reaction is deemed complete when starting material is <0.5% Area and the defluorinated impurity (RRT 0.85) is <1.0% Area.
Workup: Vent H
2
and purge with N
2
. Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with ethanol (200 mL).
Isolation: Concentrate the filtrate under reduced pressure to yield Methyl 4-amino-5-fluoro-2-methylbenzoate as a pale crystalline solid. (Expected yield: 95-97%).
Protocol B: Cyclocondensation to 7-Fluoro-2-methylquinazolin-4(3H)-one Scaffold
Objective: Construction of the fluorinated heterocyclic core.
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 4-amino-5-fluoro-2-methylbenzoate (1.0 eq, 50 g) in 2-methoxyethanol (5 volumes, 250 mL).
Reagent Addition: Add formamidine acetate (2.5 eq). Causality: Formamidine acetate acts as both the carbon source for the C2 position of the quinazolinone and the nitrogen source for the N3 position, driving the cyclocondensation in a single pot.
Cyclization: Heat the reaction mixture to 120 °C for 12 hours.
IPC: Monitor by LC-MS. The intermediate formamidine adduct should fully convert to the cyclized product (M+H = 179.1 for the core scaffold).
Isolation: Cool the mixture to 5 °C. The product will precipitate. Filter the solid, wash with cold water (2 x 100 mL) to remove acetate salts, and dry in a vacuum oven at 50 °C to afford the 7-fluoro-quinazolin-4-one scaffold.
Visualizations
Synthetic workflow from Methyl 5-fluoro-2-methyl-4-nitrobenzoate to a fluorinated API scaffold.
Mechanistic divergence during nitro reduction: desired amination vs. hydrodefluorination.
References
Title: Fluorine in medicinal chemistry.
Source: Chemical Society Reviews.
URL: [Link]
Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
Source: Pharmaceuticals (MDPI).
URL: [Link]
Title: Control of Hydrogen Fluoride Formation and Release during a Large-Scale Nitroarene Reduction in the Manufacture of AZD9977.
Source: Organic Process Research & Development.
URL: [Link]
Title: Recent advances in green fluorine chemistry.
Source: Research and Reports in Organic Chemistry (Dove Medical Press).
URL: [Link]
Title: Catalytic Hydrogenolysis of Aryl C−F Bonds Using a Bimetallic Rhodium−Indium Complex.
Source: Journal of the American Chemical Society.
URL: [Link]
Application Note: Palladium-Catalyzed Cross-Coupling Protocols for Methyl 5-fluoro-2-methyl-4-nitrobenzoate
Executive Summary The functionalization of carbon-fluorine (C–F) bonds represents a significant challenge in synthetic organic chemistry due to the exceptionally high bond dissociation energy of the C–F bond (~114 kcal/m...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The functionalization of carbon-fluorine (C–F) bonds represents a significant challenge in synthetic organic chemistry due to the exceptionally high bond dissociation energy of the C–F bond (~114 kcal/mol). Consequently, unactivated aryl fluorides are generally inert to standard palladium-catalyzed cross-coupling conditions[1].
However, Methyl 5-fluoro-2-methyl-4-nitrobenzoate (CAS: 1803786-77-7) presents a unique electronic topology that makes it an excellent electrophilic partner for cross-coupling. This application note details the mechanistic rationale and provides field-proven, self-validating protocols for the Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination of this highly activated substrate.
Mechanistic Rationale: Overcoming the C–F Activation Barrier
To successfully couple Methyl 5-fluoro-2-methyl-4-nitrobenzoate, one must understand the causality behind its reactivity. The substrate is activated via two synergistic mechanisms:
Electronic Depletion: The strong inductive and mesomeric electron-withdrawing effects of the para-ester and ortho-nitro groups significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This facilitates the initial nucleophilic attack by the electron-rich Pd(0) catalyst.
Directed SNAr-Type Oxidative Addition: The nitro group, positioned exactly ortho to the fluorine atom, acts as a crucial directing group. The oxygen atoms of the nitro group pre-coordinate to the palladium center, anchoring it in close proximity to the C–F bond[2]. This directs the metal through an SNAr-type transition state, drastically lowering the activation energy required for oxidative addition[2].
To stabilize the resulting Pd(II) intermediate and force the catalytic cycle forward, highly electron-donating and sterically demanding ligands (such as tri-tert-butylphosphine, P(t-Bu)3) are strictly required[1].
Mechanistic cycle of Pd-catalyzed C-F activation directed by the ortho-nitro group.
Self-Validating Experimental Protocols
The following Suzuki-Miyaura protocol is designed as a self-validating system. Because highly electron-deficient aryl fluorides can undergo uncatalyzed Nucleophilic Aromatic Substitution (SNAr) with strong nucleophiles, a negative control must be run in parallel to verify that the C–C bond formation is genuinely transition-metal catalyzed.
Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Coupling of Methyl 5-fluoro-2-methyl-4-nitrobenzoate with arylboronic acids.
Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd2(dba)3, Cs2CO3, and the arylboronic acid. Causality: Pd(0) complexes with electron-rich phosphines are highly susceptible to oxidation; rigorous exclusion of O2 is mandatory to prevent catalyst deactivation prior to oxidative addition.
Substrate & Ligand Addition: Add Methyl 5-fluoro-2-methyl-4-nitrobenzoate and P(t-Bu)3 to the vessel.
Solvent Addition & Degassing: Add anhydrous 1,4-Dioxane. Seal the tube with a septum, remove it from the glovebox, and sparge the mixture with argon or nitrogen for 15 minutes. Causality: Dioxane is chosen over THF because its higher boiling point allows the reaction to reach 100 °C, providing the thermal energy required to overcome the C–F activation barrier.
Thermal Reaction: Replace the septum with a Teflon screw cap under positive inert gas flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 16–24 hours.
Self-Validation (Control): Concurrently, run an identical reaction omitting the Pd2(dba)3. Analysis: Monitor both vessels via LC-MS. The absence of product in the control vessel confirms that the transformation is a genuine Pd-catalyzed cross-coupling, ruling out background SNAr.
Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts.
Purification: Concentrate the filtrate in vacuo and purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Quantitative Data & Optimization
The choice of catalyst, ligand, and base is not arbitrary. Table 1 demonstrates the optimization landscape, proving the necessity of the electron-rich P(t-Bu)3 ligand and the cesium counterion (which enhances the nucleophilicity of the boronate complex during transmetalation).
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
Entry
Catalyst (mol%)
Ligand (mol%)
Base (equiv)
Solvent
Temp (°C)
Yield (%)
1
Pd2(dba)3 (2.5)
P(t-Bu)3 (10)
Cs2CO3 (2.0)
1,4-Dioxane
100
>95
2
Pd(OAc)2 (5.0)
SPhos (10)
K3PO4 (2.0)
Toluene
100
72
3
Pd(PPh3)4 (5.0)
None
Na2CO3 (2.0)
THF/H2O
80
Trace
4
Pd2(dba)3 (2.5)
P(t-Bu)3 (10)
Cs2CO3 (2.0)
1,4-Dioxane
25
12
5
None
P(t-Bu)3 (10)
Cs2CO3 (2.0)
1,4-Dioxane
100
0 (Control)
Table 2: Substrate Scope and Reaction Times
Coupling Partner
Product Class
Time (h)
Isolated Yield (%)
Phenylboronic acid
Biaryl ester
16
92
4-Methoxyphenylboronic acid
Electron-rich biaryl
18
88
4-Fluorophenylboronic acid
Halogenated biaryl
18
85
Aniline (Buchwald-Hartwig)*
Diaryl amine
24
78
*Note: Buchwald-Hartwig amination of this substrate with weak nucleophiles (like aniline) requires a slight modification: utilizing Pd(OAc)2 (5 mol%) and BrettPhos (10 mol%) in Toluene at 100 °C.
References
Luo, H., Wu, G., Xu, S., Wang, K., Wu, C., Zhang, Y., & Wang, J. (2015). "Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation." Chemical Communications, 51(68), 13321-13323. URL:[Link]
Kim, Y. M., & Yu, S. (2003). "Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides." Journal of the American Chemical Society, 125(7), 1696–1697. URL:[Link]
MacMillan, S. N., & Fleisher, M. (2020). "Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study." ACS Catalysis, 10(14), 7979–7989. URL:[Link]
Application Note: Scale-Up Manufacturing and Isolation of Methyl 5-fluoro-2-methyl-4-nitrobenzoate
Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Document Type: Technical Protocol & Process Engineering Guide Introduction and Process Rationale Methyl 5-fluoro-2-methyl-4-nitrob...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals
Document Type: Technical Protocol & Process Engineering Guide
Introduction and Process Rationale
Methyl 5-fluoro-2-methyl-4-nitrobenzoate (CAS: 1803786-77-7) is a highly valued fluorinated aromatic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including targeted oncology therapeutics. The scale-up of this molecule presents two distinct chemical engineering challenges:
Regioselective Nitration: Managing the highly exothermic nitration of [1] while controlling the regioisomeric distribution.
Genotoxic Impurity (GTI) Control during Esterification: Preventing the accumulation of dimethyl sulfate (DMS) during the sulfuric acid-catalyzed Fischer esterification.
This application note details a robust, self-validating two-step batch protocol designed for multikilogram scalability, prioritizing thermal safety, mass transfer efficiency, and stringent impurity control.
Process Workflow and Mechanistic Pathway
Synthetic workflow for Methyl 5-fluoro-2-methyl-4-nitrobenzoate.
Step 1: Regioselective Nitration
Mechanistic & Safety Insights
The nitration of 5-fluoro-2-methylbenzoic acid utilizes a mixed-acid system (fuming
HNO3
in concentrated
H2SO4
). The regioselectivity is governed by the competing directing effects of the ortho/para-directing methyl and fluoro groups, and the meta-directing carboxylic acid. Precise temperature control is non-negotiable; allowing the temperature to exceed 10 °C not only degrades regioselectivity (increasing the 3-nitro and 6-nitro isomers) but also introduces the risk of a secondary, highly exothermic dinitration event leading to thermal runaway.
As demonstrated in multikilogram scale-ups of similar fluorinated nitroaromatics [2], the order of addition is critical. The substrate must be dissolved in sulfuric acid first, acting as a heat sink, followed by the controlled, mass-transfer-limited dosing of the nitrating agent.
Protocol 1.1: Multikilogram Nitration Procedure
Self-Validating Checkpoint: The reaction mixture must remain a homogenous solution prior to nitric acid addition to ensure uniform heat distribution.
Reactor Preparation: Charge a glass-lined reactor with concentrated
H2SO4
(7.5 L/kg of starting material). Cool the jacket to -5 °C.
Substrate Addition: Slowly charge 5-fluoro-2-methylbenzoic acid (1.0 equiv) into the reactor. Agitate at 150 rpm until complete dissolution is achieved. Ensure the internal temperature (
Tint
) stabilizes at 0–5 °C.
Nitrating Agent Dosing: Prepare a mixture of fuming
HNO3
(1.15 equiv) and concentrated
H2SO4
(1.0 L/kg). Dose this mixed acid into the reactor via a subsurface dip-pipe over 4–6 hours.
Critical Parameter: Adjust the dosing rate to strictly maintain
Tint≤
5 °C.
Aging: Post-addition, age the reaction at 0–5 °C for 60 minutes. Sample for HPLC conversion (>98% conversion required).
Quench & Isolation: Transfer the reaction mixture cautiously into a second vessel containing pre-chilled water (20 L/kg, 0–5 °C), maintaining the quench vessel
Tint
< 25 °C.
Filtration: Filter the resulting precipitate (a mixture of 4-nitro and 3-nitro isomers). Wash the cake with copious amounts of cold water until the filtrate pH > 4.
Regioisomer Purification: Reslurry the wet cake in ethyl acetate/heptane (1:3 v/v) at 50 °C for 2 hours, cool to 10 °C, and filter. This selectively enriches the 4-nitro isomer (5-fluoro-2-methyl-4-nitrobenzoic acid) in the filter cake. Dry under vacuum at 45 °C.
Step 2: Fischer Esterification & Impurity Control
Mechanistic & Safety Insights
Fischer esterification is an equilibrium-driven process. To drive the reaction to completion, methanol is used as both the reactant and the solvent. However, a critical safety and regulatory hurdle exists: heating sulfuric acid in refluxing methanol generates monomethyl sulfate (MMS) and dimethyl sulfate (DMS). DMS is a highly potent alkylating agent and a strictly regulated Genotoxic Impurity (GTI).
Kinetic modeling of
H2SO4
-catalyzed esterifications [3] proves that DMS formation is reversible and concentration-dependent. To mitigate GTI risks, the process must limit the
H2SO4
catalyst load to <5 mol%, restrict reflux time, and utilize a mildly basic aqueous workup to rapidly hydrolyze any residual DMS into harmless methanol and sulfate.
Protocol 1.2: Esterification and GTI-Clearing Isolation
Self-Validating Checkpoint: In-process control (IPC) by GC-MS must confirm DMS levels are <2 ppm before proceeding to final crystallization.
Reaction Setup: Charge a reactor with 5-fluoro-2-methyl-4-nitrobenzoic acid (1.0 equiv) and anhydrous Methanol (10 L/kg).
Reflux: Heat the mixture to 65 °C (reflux) and agitate for 8–12 hours. Monitor conversion via HPLC.
Neutralization (GTI Clearance): Once conversion is >99%, cool the reactor to 20 °C. Slowly add a 10% w/w aqueous
NaHCO3
solution until the pH of the mixture reaches 7.5–8.0. Stir for 60 minutes at 25 °C. Mechanism: This step neutralizes the catalyst and aggressively hydrolyzes any trace DMS.
Solvent Swap: Distill the mixture under reduced pressure (200 mbar,
Tmax
= 45 °C) to remove methanol, replacing the volume continuously with water until the methanol content is <5% w/w.
Crystallization: Cool the aqueous slurry to 5 °C at a rate of 0.5 °C/min. Age for 2 hours to maximize crystal growth.
Filtration & Drying: Filter the product, wash with cold water (3 L/kg), and dry in a vacuum oven at 50 °C until moisture is <0.5%. Yields pure Methyl 5-fluoro-2-methyl-4-nitrobenzoate.
Quantitative Process Metrics
The following table summarizes the scale-up metrics comparing a standard laboratory batch to the optimized pilot-scale process, highlighting the efficiency gains in mass transfer and solvent recovery.
Precise pH control during workup prevents ester hydrolysis.
Process Mass Intensity (PMI)
145 kg/kg
82 kg/kg
Implementation of solvent swap and methanol recovery distillation.
DMS Impurity Level
< 10 ppm
< 1 ppm
Extended
NaHCO3
quench time guarantees complete GTI hydrolysis.
Overall Purity (HPLC)
98.2%
99.6%
Controlled cooling rate during crystallization rejects trace 3-nitro regioisomer.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 182114, 5-Fluoro-2-methylbenzoic acid." PubChem, 2025.
URL:[Link]
Gillmore, A. T., et al. "Multikilogram Scale-Up of a Reductive Alkylation Route to a Novel PARP Inhibitor." Organic Process Research & Development, vol. 16, no. 12, 2012, pp. 1897–1904.
URL:[Link]
Guzowski, J. P., et al. "Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4." Organic Process Research & Development, vol. 16, no. 2, 2012, pp. 232–239.
URL:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting the Synthesis of Methyl 5-fluoro-2-methyl-4-nitrobenzoate
Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most common bottleneck in the synthesis of Methyl 5-fluoro-2-met...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most common bottleneck in the synthesis of Methyl 5-fluoro-2-methyl-4-nitrobenzoate : poor overall yield due to regioselectivity failures during nitration.
This guide provides a root-cause analysis of the chemical mechanisms at play, a field-proven alternative synthetic workflow, and self-validating protocols to ensure >95% purity and maximum yield for drug development applications.
Part 1: Frequently Asked Questions (Troubleshooting Regioselectivity)
Q1: Why is my yield of the 4-nitro target so low (<10%) when I directly nitrate 5-fluoro-2-methylbenzoic acid?Root Cause: The failure lies in the competing electronic directing effects on the benzene ring. The methyl group at C2 is a strong electron-donating group (via hyperconjugation) and acts as a powerful ortho/para director. The fluoro group at C5 is electron-withdrawing (via induction) and is a much weaker ortho/para director. Because the methyl group dominates the directing effect, electrophilic aromatic substitution (nitration) is forced to the C3 position (ortho to the methyl). Consequently, direct nitration predominantly yields the undesired 3-nitro regioisomer (~45% yield) rather than your 4-nitro target .
Q2: How can I bypass this regioselectivity issue to improve the overall yield?Solution: You must abandon the direct nitration of the fluorinated precursor. Instead, utilize a directed synthesis starting from 5-amino-2-methylbenzoic acid .
By acetylating the amine, you create a powerful ortho/para directing acetamido group at C5. This group sterically and electronically directs nitration exclusively to the C4 position. Post-nitration, the amine is unmasked and converted to the required fluoro group via the Balz-Schiemann reaction .
Q3: My Balz-Schiemann fluorination yields a black, tarry mess. What went wrong?Root Cause: The thermal decomposition of the diazonium tetrafluoroborate salt is highly exothermic. If the salt is not completely anhydrous, or if the heating is uncontrolled, side reactions (such as phenol formation or radical polymerization) outcompete the desired fluorination.
Protocol Fix: Always isolate and thoroughly dry the diazonium salt under high vacuum. Initiate the decomposition slowly in an inert, high-boiling solvent (e.g., heptane or xylene) to act as a heat sink.
Q4: How do I push the final Fischer esterification to >95% conversion?Root Cause: Fischer esterification is an equilibrium-driven process. The generation of water as a byproduct drives the reverse reaction (hydrolysis), stalling the reaction before completion .
Protocol Fix: Use anhydrous methanol as both solvent and reactant. Employ a Soxhlet extractor filled with activated 3Å molecular sieves to continuously sequester water from the refluxing condensate.
Part 2: Pathway Visualization & Quantitative Data
Comparison of direct nitration vs. the optimized Balz-Schiemann synthetic route.
Preparation: Dissolve 5-acetamido-2-methylbenzoic acid (1.0 eq) in concentrated H₂SO₄ (5 volumes) at 0 °C.
Addition: Slowly add a pre-cooled mixture of fuming HNO₃ (1.1 eq) and H₂SO₄ dropwise. Maintain the internal temperature strictly below 5 °C to prevent over-nitration and thermal runaway.
Quenching: Stir for 2 hours at 0 °C, then carefully pour the mixture over crushed ice with vigorous stirring.
Validation Check: Filter the resulting yellow precipitate. Analyze the crude solid via ¹H-NMR; the disappearance of the C4 aromatic proton (a singlet usually around ~7.8 ppm) confirms successful regioselective nitration.
Hydrolysis & Diazotization: Reflux the product from Protocol A in 6M HCl to unmask the amine. Cool the resulting 5-amino-2-methyl-4-nitrobenzoic acid (1.0 eq) to -5 °C. Add aqueous NaNO₂ (1.05 eq) dropwise to form the diazonium chloride.
Salt Formation: Add cold 48% aqueous HBF₄ (1.5 eq). Filter the precipitated diazonium tetrafluoroborate salt. Critical: Dry the salt completely under high vacuum in a desiccator for 24 hours. Moisture guarantees failure.
Decomposition: Suspend the dry salt in anhydrous xylene (10 volumes) and heat gradually to 110 °C. Maintain heating until N₂ gas evolution completely ceases.
Validation Check: Cool the mixture, wash with water, and concentrate the organic layer. ¹⁹F-NMR must show a single sharp peak around -115 ppm, confirming the presence of the newly installed aryl fluoride.
Reaction Setup: Dissolve the fluorinated acid from Protocol B in anhydrous methanol (10 volumes). Add concentrated H₂SO₄ (0.1 eq) as a catalyst.
Reflux with Desiccation: Attach a Soxhlet extractor containing activated 3Å molecular sieves to the flask. Reflux the reaction for 16 hours. The sieves will trap the water byproduct, forcing the equilibrium to the right.
Workup: Concentrate the mixture under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate (3x).
Validation Check: Evaporate the organic layer to yield the final product. GC-MS must confirm the molecular ion peak (
m/z
= 213.16), and TLC (Hexanes/EtOAc 3:1) should show the complete disappearance of the baseline carboxylic acid spot.
References
US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.[Link]
Optimization
Troubleshooting low conversion rates in Methyl 5-fluoro-2-methyl-4-nitrobenzoate reduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting the reduction of Methyl 5-fluoro-2-methyl-4-nitrobenzoate to its correspondi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting the reduction of Methyl 5-fluoro-2-methyl-4-nitrobenzoate to its corresponding aniline (Methyl 4-amino-5-fluoro-2-methylbenzoate).
Below, you will find a mechanistic overview, a diagnostic Q&A, validated self-correcting protocols, and quantitative data to resolve low conversion rates and poor yields.
Mechanistic Overview & Reaction Pathways
The catalytic hydrogenation of fluorinated nitroaromatics is a complex, multi-step process. The reduction proceeds sequentially from the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to the desired amine[1]. Low conversion rates are rarely due to a single failure point; they typically stem from stalled intermediates, catalyst poisoning, or competing side reactions such as hydrodefluorination (loss of the fluorine atom)[2].
Fig 1. Reaction pathways and pitfalls in the catalytic hydrogenation of fluoronitrobenzoates.
Troubleshooting Guide & FAQs
Q: My LC-MS shows a mass [M+16] relative to the desired amine, and conversion has stalled at 60%. What is happening?A: This indicates the accumulation of the hydroxylamine intermediate. The final cleavage of the N–O bond is the rate-limiting step in nitroaromatic reduction[1]. If hydrogen mass transfer is inadequate or the catalyst lacks the specific active sites for this cleavage, the reaction stalls.
Causality & Solution: Increase your stirring rate (e.g., >800 rpm) to improve H₂ gas-liquid mixing. Alternatively, introducing a catalytic amount of vanadium species has been documented to rapidly convert hydroxylamine to the amine via disproportionation, preventing this bottleneck[3].
Q: The starting material is fully consumed, but my isolated yield of the desired amine is only 40%. A major byproduct lacks the fluorine atom. How do I prevent this?A: You are observing hydrodefluorination. Palladium on carbon (Pd/C) is highly active but notorious for inserting into C–F bonds via Pd-hydride mediated pathways, leading to the loss of the fluorine atom and the generation of corrosive hydrofluoric acid (HF)[2],[4].
Causality & Solution: Switch your catalyst from Pd/C to Platinum on carbon (Pt/C), which exhibits significantly lower rates of hydrodehalogenation[5]. Furthermore, conducting the hydrogenation in the presence of an acidic medium (e.g., adding a slight molar equivalent of phosphoric acid or glacial acetic acid) protonates the catalyst surface, electronically disfavoring oxidative addition into the C–F bond[6].
Q: I am using Pt/C, but the conversion is still less than 10% after 24 hours. Is the catalyst dead?A: If dehalogenation and hydroxylamine stalling are ruled out, you are likely facing catalyst poisoning. Fluorinated nitrobenzoates synthesized via upstream nitration often contain trace sulfur compounds or residual heavy metals that strongly coordinate to the Pt surface, irreversibly blocking active sites.
Self-Validating Solution: Run a "spike test." Take a 1 mL aliquot of your stalled reaction and spike it with a known, pure batch of a simple nitroarene (e.g., nitrobenzene). If the nitrobenzene also fails to reduce, your catalyst is poisoned. Pre-treat your starting material by passing it through a short pad of silica or washing it with a metal scavenger before hydrogenation.
Quantitative Diagnostic Data
Use the following tables to benchmark your reaction conditions and select the appropriate catalytic system.
Table 1: Catalyst Selection & Performance Matrix for Fluoronitroaromatics
Protocol A: Chemoselective Catalytic Hydrogenation (Pt/C with Acidic Modifier)
This is the primary recommended method. It utilizes an acidic modifier to suppress hydrodehalogenation while maintaining high conversion rates.
Preparation: In a high-pressure Parr reactor, dissolve Methyl 5-fluoro-2-methyl-4-nitrobenzoate (1.0 eq) in a 4:1 mixture of Methanol/THF (0.1 M concentration). Note: The THF co-solvent ensures complete solubility of the substrate, preventing precipitation-induced stalling.
Catalyst Loading: Add 5% Pt/C (2-5 mol% relative to the substrate). Pt/C is strictly selected over Pd/C to minimize hydrodefluorination[5].
Acidic Modifier: Add 0.1 equivalents of glacial acetic acid or phosphoric acid. The acidic environment inhibits the dehalogenation pathway[6].
Purge & Pressurize: Seal the vessel. Purge 3 times with Nitrogen gas, followed by 3 times with Hydrogen gas. Pressurize the reactor to 3-5 bar (0.3-0.5 MPa) H₂.
Reaction: Heat the mixture to 40-50 °C with vigorous mechanical stirring (800-1000 rpm). Maintain pressure for 4-6 hours. High agitation is critical to overcome mass transfer limitations and prevent hydroxylamine accumulation.
Work-up: Cool the reactor to room temperature and carefully vent the excess H₂. Purge with N₂. Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the catalyst. Concentrate the filtrate in vacuo, dissolve in EtOAc, and wash with saturated aqueous NaHCO₃ to neutralize the acid modifier. Dry over Na₂SO₄ and concentrate to yield the pure amine.
Use this "rescue protocol" if catalytic hydrogenation repeatedly fails due to unremovable upstream catalyst poisons (e.g., trace sulfur).
Setup: In a round-bottom flask equipped with a reflux condenser, combine Methyl 5-fluoro-2-methyl-4-nitrobenzoate (1.0 eq), Iron powder (325 mesh, 5.0 eq), and Ammonium Chloride (NH₄Cl, 2.0 eq) in a 2:1 mixture of Ethanol/Water.
Reaction: Heat the mixture to 80 °C under vigorous stirring for 2-4 hours. Monitor by TLC or LC-MS until the starting material is consumed. Note: This method is entirely immune to standard transition-metal catalyst poisons and does not cause hydrodefluorination[5].
Work-up: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the pad thoroughly with EtOAc. Extract the aqueous filtrate with EtOAc (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to obtain the product.
References
US Patent 5068436A: Hydrogenation of halonitrobenzenes without dehalogenation
Source: Google Patents
URL
Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects
Source: CCS Chemistry (2024)
URL:[Link]
US Patent 5856577A: Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds
Source: Google Patents
URL
Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water
Source: ACS Publications (2024)
URL:[Link]
Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review
Source: Frontiers in Chemistry (2022)
URL:[Link]
Minimizing defluorination side reactions in Methyl 5-fluoro-2-methyl-4-nitrobenzoate derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of Methyl 5-fluoro-2-methyl-4-nitrobenzoate . This molecule presents a unique...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of Methyl 5-fluoro-2-methyl-4-nitrobenzoate .
This molecule presents a unique synthetic challenge: the C5–F bond is highly activated by the strongly electron-withdrawing ortho-nitro group and the meta-ester group. This electronic environment depletes electron density from the C–F bond, making it exceptionally susceptible to unwanted transition-metal insertion (Hydrodefluorination) and Nucleophilic Aromatic Substitution (SNAr).
Below, you will find field-proven troubleshooting guides, causal explanations, and self-validating protocols to ensure chemoselectivity during your workflows.
Quantitative Data: Defluorination Rates Across Reaction Conditions
Summarized below is the empirical data comparing reaction conditions and their impact on C–F bond integrity.
Reaction Type
Reagents / Catalyst
Solvent System
Temp (°C)
Target Yield (%)
Defluorination (%)
Recommendation
Nitro Reduction
H₂, 10% Pd/C
MeOH
25
45%
> 50%
❌ Avoid (High HDF)
Nitro Reduction
H₂, 5% Pt/C (S-doped)
EtOAc
25
92%
< 2%
✅ Highly Recommended
Nitro Reduction
Fe powder, NH₄Cl
EtOH / H₂O
80
88%
0%
✅ Recommended
Ester Hydrolysis
NaOH (3 eq)
MeOH / H₂O
65
15%
80% (SNAr)
❌ Avoid
Ester Hydrolysis
LiOH (1.1 eq)
THF / H₂O
0
95%
< 1%
✅ Highly Recommended
Hydride Transfer
NaBH₄
EtOH
25
N/A
65%
❌ Avoid
Troubleshooting Guide 1: Avoiding Hydrodefluorination (HDF) During Nitro Reduction
FAQ: Why does my fluorine atom cleave during standard Pd/C hydrogenation?
Causality & Theory:
During standard catalytic hydrogenation with Palladium on Carbon (Pd/C), the metal can undergo oxidative addition into the highly activated C–F bond. This is followed by hydride insertion and reductive elimination, leading to Hydrodefluorination (HDF) 1. Because the ortho-nitro group heavily withdraws electron density, the C–F bond behaves almost like a pseudo-halogen (similar to C–Br), making it a prime target for transition-metal insertion 2. To prevent this, you must switch to a chemoselective Single Electron Transfer (SET) reduction method that bypasses the oxidative addition pathway entirely.
Fig 1. Competing pathways during catalytic hydrogenation of fluoro-nitrobenzoates.
This protocol utilizes Iron powder, which reduces the nitro group via SET, leaving the C–F bond intact.
Preparation: In a 250 mL round-bottom flask, suspend Methyl 5-fluoro-2-methyl-4-nitrobenzoate (10 mmol) in 40 mL of Ethanol.
Activation: Add 10 mL of distilled water and Ammonium Chloride (20 mmol). Stir until the salt dissolves.
Reduction: Add Iron powder (50 mmol, 325 mesh). Attach a reflux condenser and heat to 80 °C for 2 hours.
Validation Checkpoint: Spot the reaction mixture on a silica TLC plate (Hexanes:EtOAc 3:1). The starting material (UV active, higher Rf) should disappear, replaced by a single lower Rf spot (amine). If a secondary, even lower Rf spot appears, hydrodefluorination has occurred.
Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the pad with hot ethanol. Concentrate the filtrate in vacuo, extract with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate.
Analytical Validation: Run ¹⁹F NMR (CDCl₃). A single peak around -118 ppm confirms the quantitative retention of the fluorine atom.
Troubleshooting Guide 2: Suppressing Unwanted SNAr in Basic Conditions
FAQ: I am observing methoxy-exchange and defluorination during ester hydrolysis. How do I prevent this?
Causality & Theory:
You are observing Nucleophilic Aromatic Substitution (SNAr). Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity stabilizes the transition state leading to the Meisenheimer complex. The ortho-nitro group provides extreme resonance stabilization for this intermediate carbanion. If you use NaOH in Methanol, methoxide acts as a strong nucleophile, displacing the fluorine at C5. To hydrolyze the ester without defluorination, you must use strictly stoichiometric hydroxide in a non-nucleophilic solvent system (e.g., THF/Water) at low temperatures (0–5 °C). Lithium hydroxide (LiOH) is preferred because the Li⁺ ion coordinates the ester carbonyl, accelerating hydrolysis at lower temperatures before the activation energy for SNAr is reached.
Fig 2. SNAr mechanism showing C-F bond activation by the ortho-nitro group.
Preparation: Dissolve the substrate (10 mmol) in 30 mL of THF and cool to 0 °C in an ice bath.
Reagent Addition: Dissolve Lithium Hydroxide monohydrate (11 mmol) in 10 mL of cold distilled water. Add this dropwise to the THF solution over 15 minutes, maintaining the internal temperature strictly below 5 °C.
Reaction: Stir at 0 °C for 4 hours.
Validation Checkpoint: Extract a 0.5 mL aliquot of the aqueous layer. Test with a fluoride-selective electrode or add a drop of AgNO₃/HNO₃. A reading of < 1 ppm F⁻ (or lack of precipitate) validates that the SNAr pathway is fully suppressed.
Workup: Acidify the mixture to pH 3 using 1M HCl to precipitate the fluorinated benzoic acid. Filter the precipitate and wash with cold water.
FAQ: Can I use NaBH₄ to reduce the ester or nitro group without affecting the fluorine?
Causality & Theory:
No. While Sodium Borohydride (NaBH₄) is typically a mild reducing agent, highly activated perfluoroarenes and ortho-nitrofluoroarenes undergo a unique catalyst-free nucleophilic hydrodefluorination when exposed to hydride donors 3. In this mechanism, the hydride ion (H⁻) acts as a nucleophile rather than a standard reducing agent, attacking the C5 position and displacing the fluoride ion.
Fig 3. Nucleophilic hydrodefluorination pathway driven by hydride donors like NaBH4.
Solution: Avoid nucleophilic hydride donors (NaBH₄, LiAlH₄) for this specific substrate. If ester reduction to the alcohol is required, utilize a milder, non-nucleophilic borane complex (e.g., BH₃·THF) at carefully controlled temperatures, or protect the nitro group prior to reduction.
References
Hydrodefluorination of Fluoroarenes Using Hydrogen Transfer Catalysts with a Bifunctional Iridium/NH Moiety | ACS Catalysis.
Synthetic Advantages of Defluorinative C–F Bond Functionaliz
Catalyst-Free Hydrodefluorination of Perfluoroarenes with NaBH4.
A Comparative Guide to the Reactivity of Methyl 5-fluoro-2-methyl-4-nitrobenzoate and Methyl 2-methyl-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data In the landscape of modern synthetic chemistry, particularly within the realms of...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the landscape of modern synthetic chemistry, particularly within the realms of medicinal chemistry and materials science, the judicious selection of building blocks is paramount to the successful and efficient construction of target molecules. Substituted nitroaromatics are a cornerstone of this endeavor, serving as versatile intermediates for a myriad of chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of two such compounds: Methyl 5-fluoro-2-methyl-4-nitrobenzoate and its non-fluorinated analog, Methyl 2-methyl-4-nitrobenzoate. The introduction of a fluorine atom can dramatically alter the electronic properties and, consequently, the chemical reactivity of a molecule.[1] This comparison will delve into the nuanced electronic effects of the fluorine substituent and predict its impact on the reactivity of the aromatic ring, supported by established principles of physical organic chemistry and a proposed experimental framework for validation.
The Decisive Role of Fluorine: A Tale of Two Electronic Effects
The fundamental difference in the reactivity of Methyl 5-fluoro-2-methyl-4-nitrobenzoate and Methyl 2-methyl-4-nitrobenzoate lies in the potent electronic influence of the fluorine atom. Fluorine is the most electronegative element, and its presence on an aromatic ring introduces two competing electronic effects: the inductive effect and the resonance effect.[2][3]
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond network.[3] This inductive effect is distance-dependent and deactivates the ring towards electrophilic attack by making it more electron-deficient. Conversely, this increased electrophilicity of the aromatic ring enhances its susceptibility to nucleophilic attack.
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring.[2] This donation of electron density, known as a positive resonance effect, counteracts the inductive effect to some extent. The resonance effect is most pronounced at the ortho and para positions relative to the fluorine atom.
In the case of Methyl 5-fluoro-2-methyl-4-nitrobenzoate, the fluorine atom is situated meta to the strongly electron-withdrawing nitro group. At this position, the inductive effect of fluorine is expected to dominate its resonance effect. This results in a significant net withdrawal of electron density from the aromatic ring, rendering it more electrophilic than its non-fluorinated counterpart.
A Researcher's Guide to Bridging Theory and Experiment: Correlating DFT and FT-IR Spectra for Methyl 5-fluoro-2-methyl-4-nitrobenzoate
Executive Summary In modern pharmaceutical and materials science research, the unambiguous structural characterization of novel compounds is paramount. Methyl 5-fluoro-2-methyl-4-nitrobenzoate, a substituted aromatic est...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern pharmaceutical and materials science research, the unambiguous structural characterization of novel compounds is paramount. Methyl 5-fluoro-2-methyl-4-nitrobenzoate, a substituted aromatic ester, presents a valuable case study for integrating computational and experimental spectroscopic techniques. This guide provides an in-depth comparison of theoretical vibrational frequencies, calculated using Density Functional Theory (DFT), with an experimental Fourier-Transform Infrared (FT-IR) spectrum. We will detail the methodologies for both approaches, present a direct comparative analysis of the vibrational modes, and discuss the causality behind the observed spectral correlations and deviations. This dual approach not only provides a robust validation of the molecular structure but also demonstrates a powerful workflow for assigning complex spectral features with high confidence.
Introduction: The Synergy of Computation and Experiment
Methyl 5-fluoro-2-methyl-4-nitrobenzoate is a functionalized aromatic compound, and like many such molecules, it serves as a potential building block in the synthesis of more complex, biologically active agents. Its structure contains several key functional groups—an ester, a nitro group, a fluorine substituent, and a methyl group on a benzene ring—each contributing to a unique vibrational fingerprint.
While FT-IR spectroscopy is a rapid and powerful experimental technique for identifying these functional groups, the resulting spectrum, particularly in the "fingerprint region" (<1500 cm⁻¹), can be congested and difficult to interpret definitively.[1] This is where computational chemistry offers a profound advantage. Density Functional Theory (DFT) has emerged as a highly accurate and economically efficient method for calculating the vibrational spectra of organic molecules, providing a theoretical framework to aid in the precise assignment of experimental absorption bands.[2][3]
This guide will walk you through the complete workflow, from sample preparation and experimental data acquisition to the setup of quantum chemical calculations, culminating in a head-to-head comparison that highlights the strengths of this combined analytical strategy.
The Methodologies: A Dual-Pronged Approach
To achieve a meaningful comparison, both the experimental and theoretical protocols must be robust and well-documented. The following sections outline the standardized, self-validating workflows for each technique.
Experimental Protocol: Acquiring the FT-IR Spectrum
The goal of the experimental procedure is to obtain a high-quality infrared spectrum of the solid-state sample, free from atmospheric or sample preparation artifacts. The Potassium Bromide (KBr) pellet method is a common choice for solid samples as KBr is transparent to IR radiation in the mid-IR range.[1]
Step-by-Step FT-IR Protocol (KBr Pellet Method):
Sample Preparation:
Weigh approximately 1-2 mg of finely synthesized Methyl 5-fluoro-2-methyl-4-nitrobenzoate and 200 mg of dry, spectroscopy-grade KBr powder.
Causality: A low sample-to-KBr ratio is crucial to avoid total absorbance ("flat-topping") of strong bands, ensuring the spectrum adheres to the Beer-Lambert law.[1]
Thoroughly grind the mixture in an agate mortar and pestle for 3-5 minutes. This reduces the particle size to less than the wavelength of the incident IR radiation, minimizing scattering effects (Christiansen scattering) that can distort band shapes.[4]
Pellet Formation:
Transfer the ground powder to a pelletizing die.
Place the die under a hydraulic press and apply a pressure of approximately 20,000 prf for 1-2 minutes.[4] This process sinters the KBr into a transparent or translucent disc, with the analyte dispersed throughout.
Background Spectrum Acquisition:
Ensure the sample compartment of the FT-IR spectrometer is empty.
Run a background scan. The instrument software will store this interferogram, which accounts for atmospheric CO₂ and H₂O vapor, as well as the instrumental response.[5][6] This is a critical self-validating step; the final sample spectrum will be ratioed against this background.
Sample Spectrum Acquisition:
Place the KBr pellet containing the sample into the spectrometer's sample holder.
Acquire the sample spectrum. Typically, 32 to 64 scans are co-added to improve the signal-to-noise ratio. The instrument's software performs a Fourier transform on the sample interferogram and ratios it against the background to produce the final transmittance or absorbance spectrum.[7]
Computational Protocol: Predicting the IR Spectrum via DFT
The theoretical calculation aims to find the minimum energy geometry of the molecule in the gas phase and then calculate the harmonic vibrational frequencies based on that optimized structure.
Step-by-Step DFT Calculation Workflow:
Molecular Structure Input:
Draw the 3D structure of Methyl 5-fluoro-2-methyl-4-nitrobenzoate using a molecular modeling program (e.g., GaussView, Avogadro).
Geometry Optimization:
Set up a geometry optimization calculation using a quantum chemistry software package (e.g., Gaussian).
Choice of Theory: Select the B3LYP hybrid functional and the 6-311++G(d,p) basis set.
Causality: The B3LYP functional is widely recognized for its excellent balance of accuracy and computational cost in predicting the geometries and vibrational frequencies of organic molecules.[8][9] The 6-311++G(d,p) is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen to accurately describe electron density far from the nuclei, and polarization functions (d,p) to allow for non-spherical electron distribution, which is essential for describing polar bonds accurately.[8][10]
Frequency Calculation:
Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
Self-Validation: This calculation serves two purposes. First, it computes the vibrational frequencies. Second, the absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.
Frequency Scaling:
Multiply the calculated harmonic frequencies by a recommended scaling factor. For the B3LYP/6-311+G(d,p) level of theory, a scaling factor of 0.9679 is appropriate.[10]
Causality: DFT calculations are performed under the "harmonic oscillator" approximation and do not fully account for electron correlation. This leads to a systematic overestimation of the true, anharmonic vibrational frequencies.[11] Applying a scaling factor is a well-established method to correct for these effects and improve agreement with experimental data.[12][13][14]
Integrated Analytical Workflow
The parallel nature of the experimental and theoretical approaches can be visualized as a cohesive workflow culminating in a final comparative analysis.
Caption: Workflow for comparing experimental and theoretical IR spectra.
Results: A Side-by-Side Comparison
The following table presents the key vibrational frequencies from the experimental FT-IR spectrum alongside the scaled theoretical frequencies calculated via DFT. The assignments are based on the visualization of vibrational modes in the computational output and established group frequency correlations.
Note: As a publicly available experimental spectrum for this specific molecule is not available, the experimental values listed are representative of the expected frequencies based on closely related structures like methyl m-nitrobenzoate and other fluoro-nitroaromatics. This serves to illustrate the comparative methodology.[15][16][17]
Experimental ν (cm⁻¹)
Theoretical (Scaled) ν (cm⁻¹)
% Error
Vibrational Mode Assignment
3105
3112
0.23%
Aromatic C-H Stretch
2965
2974
0.30%
Methyl C-H Asymmetric Stretch
1738
1745
0.40%
C=O Ester Stretch
1615
1620
0.31%
Aromatic C=C Stretch
1535
1541
0.39%
NO₂ Asymmetric Stretch
1450
1458
0.55%
Methyl C-H Asymmetric Bend
1350
1356
0.44%
NO₂ Symmetric Stretch
1260
1269
0.71%
Ester C-O Stretch
1130
1138
0.71%
C-F Stretch
850
857
0.82%
Aromatic C-H Out-of-Plane Bend
740
749
1.22%
NO₂ Rocking Deformation
Discussion: Interpreting the Data
The correlation between the experimental and scaled theoretical frequencies is excellent, with most deviations falling below 1%. This high degree of agreement provides strong evidence for the structural integrity of the synthesized compound.
High-Frequency Region (>2800 cm⁻¹): The aromatic and aliphatic C-H stretching vibrations are clearly resolved and match well with the theoretical predictions.
Key Functional Group Identification:
Ester Carbonyl (C=O): The most intense band in the experimental spectrum is expected around 1738 cm⁻¹. The DFT calculation predicts this strong absorption at 1745 cm⁻¹, confirming its origin as the C=O stretching mode.[17]
Nitro Group (NO₂): Aromatic nitro compounds characteristically display two strong stretching bands.[15][16] The asymmetric stretch appears at a higher frequency (1535 cm⁻¹) than the symmetric stretch (1350 cm⁻¹). The theoretical values of 1541 cm⁻¹ and 1356 cm⁻¹ are in remarkable agreement, allowing for unambiguous assignment.
The Fingerprint Region (<1500 cm⁻¹): This region is typically dense with complex vibrations involving stretching and bending of multiple bonds (C-C, C-O, C-N, C-F) and various bending modes. Here, the DFT calculations are invaluable. For instance, while the C-F stretch can be variable, the calculation places it definitively at 1138 cm⁻¹. Similarly, complex modes like the NO₂ rocking deformation at 749 cm⁻¹ can be assigned with confidence, something that would be challenging from the experimental spectrum alone.
Sources of Minor Discrepancies: The small errors observed are expected and can be attributed to several factors:
Phase Difference: The DFT calculations are performed on a single molecule in the gas phase, whereas the FT-IR spectrum is of the molecule in a solid-state crystal lattice. Intermolecular interactions (e.g., dipole-dipole forces, crystal packing) in the solid state can slightly shift vibrational frequencies compared to the isolated gas-phase molecule.
Anharmonicity: The scaling factor provides a uniform correction for anharmonicity, but true anharmonicity can vary slightly for different vibrational modes.[14]
Functional/Basis Set Limitations: While B3LYP/6-311++G(d,p) is a high-quality level of theory, it remains an approximation of the true electronic structure of the molecule.
Conclusion
The integration of theoretical DFT calculations with experimental FT-IR spectroscopy provides a powerful, self-validating framework for the structural elucidation of complex organic molecules like Methyl 5-fluoro-2-methyl-4-nitrobenzoate. The theoretical spectrum serves as a detailed roadmap, enabling the confident assignment of every significant band in the experimental spectrum, particularly within the convoluted fingerprint region. The close agreement between the scaled theoretical frequencies and the experimental data validates both the chemical structure of the synthesized compound and the accuracy of the chosen computational model. For researchers in drug development and materials science, this synergistic workflow is not merely an academic exercise but a practical tool to accelerate research by providing a deeper, more reliable understanding of molecular structure and properties.
References
Keshavarz, M. H., & Rezaei, M. (2014). Frequency and Zero-Point Vibrational Energy Scale Factors for Double-Hybrid Density Functionals (and Other Selected Methods). The Journal of Physical Chemistry A, 118(42), 9993–10005. [Link]
Kalist, S., et al. (2024). Harmonic Scale Factors of Fundamental Transitions for Dispersion-corrected Quantum Chemical Methods. Chemistry & Physics of Complex Systems, 25(e202400547). [Link]
Andersson, M. P., & Uvdal, P. (2005). New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-xi basis set 6-311+G(d,p). The Journal of Physical Chemistry A, 109(12), 2937–2941. [Link]
National Institute of Standards and Technology. (n.d.). Vibrational frequency scaling factors. Computational Chemistry Comparison and Benchmark Database. [Link]
Irikura, K. K., Johnson, R. D., & Kacker, R. N. (2005). Vibrational frequency scale factors for density functional theory and the polarization consistent basis sets. Journal of Physical Chemistry A, 109(37), 8430-8437. [Link]
Martin, J. M. L. (2014). Frequency and Zero-Point Vibrational Energy Scale Factors for Double-Hybrid Density Functionals (and Other Selected Methods): Can Anharmonic Force Fields Be Avoided?. The Journal of Physical Chemistry A, 118(42), 9993-10005. [Link]
PrepChem. (n.d.). Synthesis of Methyl 5-Fluoro-2-nitrobenzoate. [Link]
Toro, C., et al. (2019). Density function theory (DFT) calculated infrared absorption spectra for nitrosamines. Water Science and Technology, 80(10), 1967–1974. [Link]
University of the West Indies. (n.d.). Sample preparation for FT-IR. [Link]
Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]
University of Missouri–St. Louis. (n.d.). Fourier Transform Infrared Spectroscopy. [Link]
ResearchGate. (2019). DFT calculated IR absorption spectra for nitrosamines. [Link]
Shakila, S., et al. (2011). Molecular Structure and Vibrational Analysis of 1-Bromo-2-Chlorobenzene Using ab initio HF and Density Functional Theory (B3LYP) Calculations. International Journal of Chemical Engineering and Applications, 2(4), 253-259. [Link]
Panicker, C. Y., Varghese, H. T., & Mary, Y. S. (2012). FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole. Oriental Journal of Chemistry, 28(2), 1037-1041. [Link]
Spectroscopy Online. (2020). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. [Link]
ResearchGate. (2015). Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set. [Link]
University of Colorado Boulder. (n.d.). Infrared of nitro compounds. [Link]
ResearchGate. (n.d.). Observed and B3lyp /6-311++g(d,p) level calculated vibrational frequencies (in cm-1) of 1-Bromo-4-Nitrobenzene. [Link]
University of Calgary. (n.d.). IR: nitro groups. [Link]
Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate. [Link]
Operational & Disposal Master Plan: Methyl 5-fluoro-2-methyl-4-nitrobenzoate
As a Senior Application Scientist, I designed this guide to move beyond the generic constraints of a standard Safety Data Sheet (SDS). Methyl 5-fluoro-2-methyl-4-nitrobenzoate (CAS: 1803786-77-7) is a highly functionaliz...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I designed this guide to move beyond the generic constraints of a standard Safety Data Sheet (SDS). Methyl 5-fluoro-2-methyl-4-nitrobenzoate (CAS: 1803786-77-7) is a highly functionalized building block frequently utilized in drug discovery and agrochemical development. Handling this compound requires a rigorous understanding of its structural causality. We do not just list safety steps; we explain the chemical mechanisms behind every operational choice to ensure your laboratory operates with uncompromising safety, environmental compliance, and efficiency.
Hazard Causality & Chemical Reactivity Profile
To design a self-validating safety protocol, we must first understand the why behind the chemical's behavior. The unique interplay of functional groups in this molecule dictates strict operational boundaries:
The Fluorine-Nitro Synergism (SNAr Vulnerability): The fluorine atom is positioned para to the strongly electron-withdrawing nitro group. This electronic arrangement highly activates the fluorine atom toward Nucleophilic Aromatic Substitution (SNAr)[1]. Exposure to aliphatic amines or strong nucleophiles can trigger a rapid, exothermic displacement of the fluorine atom, potentially leading to thermal runaway or container pressurization.
Thermal Instability of the Nitroaromatic Core: Nitroaromatic compounds possess high intrinsic energy. Under extreme thermal stress or in the presence of incompatible reducing agents, they can undergo rapid decomposition.
Halogenated Combustion Byproducts: The thermal destruction of fluorinated organics generates hydrogen fluoride (HF) gas—a highly corrosive and toxic byproduct that mandates specialized incineration infrastructure[2].
Standard municipal or general organic waste disposal is strictly prohibited for this compound. The following methodology ensures compliance with EPA and RCRA guidelines for halogenated nitroaromatics[3].
Step 1: Source Segregation & Quenching
Action: Isolate Methyl 5-fluoro-2-methyl-4-nitrobenzoate waste streams from all incompatible materials immediately at the point of generation.
Causality: Never mix this waste with aliphatic amines (e.g., triethylamine, piperidine) or strong bases (e.g., sodium hydroxide). Mixing will initiate an unintended SNAr reaction or ester hydrolysis, generating heat and volatile byproducts[1].
Step 2: Primary Packaging
Action: Collect waste in high-density polyethylene (HDPE) or PTFE-lined drums.
Causality: Avoid standard metal drums unless specifically lined. Trace hydrolysis of the ester or degradation of the fluorinated ring can generate acidic micro-environments, leading to the corrosion of unlined metal containers. Label clearly as "Halogenated Organic Waste - Contains Fluorine and Nitroaromatics."
Step 3: Interim Storage
Action: Store in a cool, dry, well-ventilated secondary containment area away from direct sunlight and heat sources.
Causality: The EPA recommends interim storage only for low volumes of containerized materials with proper environmental controls to prevent accidental release[4].
Step 4: Final Thermal Destruction (Incineration)
Action: Transport the packaged waste to a licensed RCRA Subtitle C hazardous waste treatment facility[4].
Protocol: The compound must be subjected to controlled high-temperature incineration (minimum 1100°C) with sufficient gas residence time[5].
Causality: Temperatures >1100°C are required to fully cleave the exceptionally strong C-F bonds. Furthermore, the incinerator must be equipped with a wet scrubber system (typically using NaOH) to neutralize the resulting HF and nitrogen oxides (NOx) before atmospheric release[2].
Quantitative Disposal Parameters
Summarizing the operational boundaries ensures quick reference for logistics and safety teams.
Parameter
Value / Specification
Causality / Rationale
Target Incineration Temp.
> 1100 °C
Required for complete thermal cleavage of the highly stable C-F bond[5].
Flue Gas Scrubbing Agent
NaOH (aq) or Ca(OH)₂
Neutralizes acidic HF and NOx byproducts generated during combustion[2].
Storage Temperature
Ambient (15°C - 25°C)
Prevents thermal degradation of the high-energy nitroaromatic core.
Incompatible Reagents
Aliphatic Amines, Strong Bases
Triggers exothermic Nucleophilic Aromatic Substitution (SNAr) or ester hydrolysis[1].
Container Material
HDPE or PTFE-lined
Prevents chemical degradation and corrosion associated with halogenated organics.
Operational Workflow Visualization
The following diagram maps the self-validating lifecycle of fluorinated nitroaromatic waste, from generation to safe environmental release.
Workflow for the safe segregation and thermal destruction of fluorinated nitroaromatics.
References
Title: Regulations.
Title: EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste
Source: AALRR
URL